2-Bromo-4-methyl-nicotinic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-bromo-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACPMMXAXKJTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555565 | |
| Record name | Ethyl 2-bromo-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-17-0 | |
| Record name | Ethyl 2-bromo-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-4-methyl-nicotinic acid ethyl ester
CAS Number: 65996-17-0
This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-nicotinic acid ethyl ester, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, provides a detailed, analogous experimental protocol for its synthesis, and includes predicted spectroscopic data for characterization.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 65996-17-0 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| Synonyms | Ethyl 2-bromo-4-methylnicotinate, 2-Bromo-4-methylpyridine-3-carboxylic acid ethyl ester | [1] |
Synthesis
Analogous Experimental Protocol: Synthesis of Ethyl 2-bromo-4-methylnicotinate
This procedure is adapted from the synthesis of related bromo-nicotinic acid esters.[2][3]
Materials:
-
2-Hydroxy-4-methyl-nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Ethanol (EtOH)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform (CHCl₃), or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Esterification of 2-Hydroxy-4-methyl-nicotinic acid:
-
To a solution of 2-Hydroxy-4-methyl-nicotinic acid in an excess of anhydrous ethanol, slowly add thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Remove the excess ethanol and volatile reagents under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethyl 2-hydroxy-4-methylnicotinate.
-
-
Bromination of the Pyridine Ring:
-
Dissolve the resulting ethyl 2-hydroxy-4-methylnicotinate in a suitable anhydrous solvent such as carbon tetrachloride or chloroform.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
-
Reflux the mixture for several hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not widely available. However, based on the analysis of closely related compounds, the following spectral characteristics can be predicted.[4][5]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | d | 1H | H-6 (Pyridine) |
| ~7.1-7.3 | d | 1H | H-5 (Pyridine) |
| ~4.3-4.5 | q | 2H | -OCH₂CH₃ |
| ~2.4-2.6 | s | 3H | -CH₃ |
| ~1.3-1.5 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-168 | C=O (Ester) |
| ~150-155 | C-6 (Pyridine) |
| ~145-150 | C-2 (Pyridine, C-Br) |
| ~140-145 | C-4 (Pyridine, C-CH₃) |
| ~120-125 | C-5 (Pyridine) |
| ~115-120 | C-3 (Pyridine, C-COOEt) |
| ~60-65 | -OCH₂CH₃ |
| ~20-25 | -CH₃ |
| ~13-15 | -OCH₂CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Assignment |
| ~2980-2850 | C-H stretching (alkyl) |
| ~1720-1740 | C=O stretching (ester) |
| ~1550-1600 | C=C and C=N stretching (pyridine ring) |
| ~1250-1300 | C-O stretching (ester) |
| ~1000-1100 | C-N stretching (pyridine ring) |
| ~600-700 | C-Br stretching |
Predicted Mass Spectrum (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
-
M⁺: m/z ≈ 243
-
[M+2]⁺: m/z ≈ 245
-
Key Fragmentation Pattern: Loss of the ethoxy group (-OCH₂CH₃) leading to a fragment at m/z ≈ 198/200.
Biological Activity
Currently, there is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway interactions of this compound. However, substituted nicotinic acid derivatives are a well-established class of compounds with a wide range of biological activities. They are known to be important intermediates in the synthesis of various pharmaceuticals. Further research is required to elucidate the specific biological profile of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
This guide provides a foundational understanding of this compound for research and development purposes. The provided synthetic protocol, while analogous, offers a strong starting point for its preparation. Further experimental validation of the spectroscopic and biological data is recommended for any specific application.
References
An In-depth Technical Guide to 2-Bromo-4-methyl-nicotinic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-nicotinic acid ethyl ester, a key heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its applications and handling procedures.
Core Compound Data
This compound (CAS No. 65996-17-0) is a substituted pyridine derivative. The presence of a bromine atom, a methyl group, and an ethyl ester moiety on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations.[1]
Physicochemical and Structural Properties
Quantitative data for this compound and a common isomer are summarized below. It is important to note that some data for the target compound are predicted values.
| Property | Value (this compound) | Value (5-Bromo-2-methyl-nicotinic acid ethyl ester) |
| CAS Number | 65996-17-0[2][3][4][5] | 129477-21-0[6] |
| Molecular Formula | C₉H₁₀BrNO₂[1][2][4] | C₉H₁₀BrNO₂[6] |
| Molecular Weight | 244.0852 g/mol [1][2][5] | 244.09 g/mol [6] |
| Exact Mass | 242.989 u[2][5] | 242.989487 u[6] |
| Appearance | Not available | Pale yellow solid[6] |
| Density | 1.439 ± 0.06 g/cm³ (Predicted)[2] | 1.439 g/cm³[6] |
| Boiling Point | Not available | 263 °C[6] |
| Flash Point | Not available | 113 °C[6] |
| Water Solubility | Not available | Slightly soluble in water[6] |
| XLogP3 | 2.5[2] | 2.2[6] |
| Topological Polar Surface Area (PSA) | 39.2 Ų[2] | 39.2 Ų[6] |
Synthesis and Experimental Protocols
A common approach is the esterification of the corresponding nicotinic acid.
Representative Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on the esterification of nicotinic acid derivatives.
Objective: To synthesize this compound from 2-Bromo-4-methyl-nicotinic acid.
Materials:
-
2-Bromo-4-methyl-nicotinic acid
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using azeotropic removal), combine 2-Bromo-4-methyl-nicotinic acid, a significant excess of anhydrous ethanol, and the chosen solvent (e.g., toluene).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the cessation of water formation or TLC analysis), cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate. Caution should be exercised due to potential CO₂ evolution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ethyl ester can be further purified by column chromatography or distillation under reduced pressure to obtain the final product.
Synthetic Workflow Visualization
The logical flow for the preparation of substituted nicotinic acid esters, key intermediates in pharmaceutical synthesis, can be visualized as a multi-stage process. This often begins with commercially available precursors and involves sequential reactions to build the desired molecular complexity.
Caption: Generalized synthetic workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the reactivity of the bromine atom, which can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce new functional groups and build more complex molecular architectures.
The pyridine core is a common scaffold in many biologically active compounds. By using this intermediate, medicinal chemists can:
-
Synthesize Analogs: Create derivatives of known bioactive molecules to explore structure-activity relationships (SAR).
-
Develop Novel Heterocycles: Utilize the compound as a precursor for constructing more complex fused heterocyclic systems.
-
Introduce Specific Moieties: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in drug candidates.
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound, the compound presents several hazards.[7]
-
Hazards:
-
Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[7]
-
Avoid breathing dust, vapors, mist, or gas.[7]
-
Avoid contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
First Aid:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[7]
-
In case of skin contact: Wash off with soap and plenty of water.[7]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet.[7]
-
References
An In-depth Technical Guide to 2-Bromo-4-methyl-nicotinic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-4-methyl-nicotinic acid ethyl ester (CAS No. 65996-17-0). This document is intended for professionals in the fields of chemical research and drug development.
Chemical Properties and Identification
This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring with a bromo substituent at the 2-position, a methyl group at the 4-position, and an ethyl ester group at the 3-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 65996-17-0[1][2][3] |
| Molecular Formula | C9H10BrNO2[1][4] |
| Molecular Weight | 244.09 g/mol [1] |
| IUPAC Name | ethyl 2-bromo-4-methylpyridine-3-carboxylate[1] |
| Synonyms | 2-Bromo-4-methyl-3-pyridinecarboxylic acid ethyl ester, Ethyl 2-bromo-4-methylnicotinate[1][3] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Density | 1.439 ± 0.06 g/cm³ | Predicted[1] |
| XLogP3 | 2.5 | Predicted[1] |
| Topological Polar Surface Area | 39.2 Ų | Predicted[2] |
| Hydrogen Bond Acceptor Count | 3 | Predicted[2] |
| Rotatable Bond Count | 3 | Predicted[2] |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, based on the synthesis of related compounds, a plausible two-step synthetic route can be proposed. The first step involves the synthesis of the precursor, 2-bromo-4-methyl-nicotinic acid, followed by an esterification reaction.
Synthesis of 2-Bromo-4-methyl-nicotinic acid
A common method for the synthesis of brominated pyridines is through a Sandmeyer-type reaction, starting from the corresponding aminopyridine.
Experimental Protocol: Synthesis of 2-Bromo-4-methyl-nicotinic acid (General Procedure)
-
Diazotization: 2-Amino-4-methyl-nicotinic acid is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to a low temperature (typically 0-5 °C).
-
Bromination: A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the low temperature. This generates the diazonium salt in situ.
-
Decomposition: The diazonium salt is then decomposed, often by warming the reaction mixture, which results in the formation of 2-bromo-4-methyl-nicotinic acid.
-
Workup and Purification: The product is typically isolated by filtration and can be purified by recrystallization from a suitable solvent.
Esterification of 2-Bromo-4-methyl-nicotinic acid
The carboxylic acid can be converted to the corresponding ethyl ester via Fischer esterification.
Experimental Protocol: Esterification of 2-Bromo-4-methyl-nicotinic acid (General Procedure)
-
Reaction Setup: 2-Bromo-4-methyl-nicotinic acid is dissolved in an excess of anhydrous ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ethyl ester. The product can be further purified by column chromatography or distillation under reduced pressure. A procedure for a related compound, 5-bromo-2-methyl-nicotinic acid ethyl ester, reports purification by vacuum distillation at 92-95 °C at 1.06 kPa[6].
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization
No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound was identified in the searched literature. For structural confirmation, standard spectroscopic techniques would be employed.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and a singlet for the methyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹) and C-Br stretching vibrations, as well as aromatic C-H and C=C/C=N stretching frequencies.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.
Reactivity and Potential Applications in Drug Development
This compound is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds[4]. The reactivity of the molecule is primarily centered around the bromo substituent on the pyridine ring.
The 2-bromopyridine moiety is known to participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position of the pyridine ring, enabling the synthesis of diverse libraries of compounds for drug discovery screening.
Caption: Reactivity of the 2-bromo substituent in cross-coupling reactions.
While no specific biological activities have been reported for this compound itself, various derivatives of nicotinic acid have shown promising pharmacological properties. These include potential anti-inflammatory and antimicrobial activities. This suggests that novel compounds derived from this compound could be of interest in the development of new therapeutic agents.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery. While experimental data on its physical and spectral properties are limited, its chemical structure and the known reactivity of related compounds provide a strong basis for its application in medicinal chemistry research. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.
References
Spectroscopic and Synthetic Profile of 2-Bromo-4-methyl-nicotinic acid ethyl ester: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic information and a plausible synthetic route for 2-Bromo-4-methyl-nicotinic acid ethyl ester (CAS No. 65996-17-0), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this document also presents data for structurally similar compounds to offer comparative insights.
Chemical Identity and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 65996-17-0 |
| Molecular Formula | C₉H₁₀BrNO₂[1] |
| Molecular Weight | 244.09 g/mol [1] |
| Canonical SMILES | CCOC(=O)c1c(Br)ncc(C)c1 |
| InChI Key | YLQWMYIZFWWUAD-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
No experimental data found for the target compound.
Reference Data: ¹H NMR of Methyl 4-bromo-6-methylnicotinate (400 MHz, Chloroform-d)[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.79 | s | 1H | Pyridine-H |
| 7.40 | s | 1H | Pyridine-H |
| 3.85 | s | 3H | -OCH₃ |
| 2.47 | s | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR)
No experimental data found for the target compound.
Reference Data: ¹³C NMR of Methyl 4-bromo-6-methylnicotinate (101 MHz, CDCl₃)[2]
| Chemical Shift (δ) ppm | Assignment |
| 164.62 | C=O (Ester) |
| 162.43 | Pyridine-C |
| 151.43 | Pyridine-C |
| 132.95 | Pyridine-C |
| 128.65 | Pyridine-C |
| 124.61 | Pyridine-C-Br |
| 52.46 | -OCH₃ |
| 24.00 | -CH₃ |
Infrared (IR) Spectroscopy
No experimental data found for the target compound. Expected characteristic peaks would include:
-
~1720 cm⁻¹: C=O stretch of the ester.
-
~1580, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250 cm⁻¹: C-O stretch of the ester.
-
~2900-3000 cm⁻¹: C-H stretching of the methyl and ethyl groups.
Mass Spectrometry (MS)
No experimental mass spectrum found for the target compound. Predicted mass-to-charge ratios for various adducts of the 4-bromo isomer (ethyl 4-bromo-2-methylnicotinate) have been calculated[3].
| Adduct | Predicted m/z |
| [M+H]⁺ | 243.99677 |
| [M+Na]⁺ | 265.97871 |
| [M-H]⁻ | 241.98221 |
| [M+NH₄]⁺ | 261.02331 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a general synthetic approach can be inferred from procedures for analogous compounds, such as the synthesis of other brominated nicotinic acid esters. A plausible two-step synthesis starting from 4-methylnicotinic acid is outlined below.
Step 1: Esterification of 4-methylnicotinic acid
-
Reaction Setup: To a solution of 4-methylnicotinic acid in an excess of absolute ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude ethyl 4-methylnicotinate is purified by column chromatography on silica gel.
Step 2: Bromination of ethyl 4-methylnicotinate
-
Reaction Setup: Ethyl 4-methylnicotinate is dissolved in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Addition of Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise to the solution at room temperature. An initiator (e.g., AIBN) might be required if a radical bromination at the 2-position is desired.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for several hours, with the reaction progress monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, the mixture is cooled and quenched, for example, with an aqueous solution of sodium thiosulfate to consume any unreacted bromine. The mixture is then neutralized with a base like sodium bicarbonate.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Figure 1: General Synthetic Workflow
Caption: Figure 2: Spectroscopic Analysis Workflow
References
An In-depth Technical Guide to the NMR Analysis of 2-Bromo-4-methyl-nicotinic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to NMR Spectroscopy in Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In drug discovery and development, NMR is indispensable for confirming the structure of newly synthesized compounds, studying drug-target interactions, and assessing the purity of active pharmaceutical ingredients (APIs). The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the precise mapping of a molecule's atomic framework.
Predicted NMR Spectral Data for 2-Bromo-4-methyl-nicotinic acid ethyl ester
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift trends in substituted pyridines and related ethyl esters.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~ 8.2 - 8.4 | d | ~ 5.0 | 1H |
| H-6 | ~ 7.1 - 7.3 | d | ~ 5.0 | 1H |
| -OCH₂CH₃ | ~ 4.3 - 4.5 | q | ~ 7.1 | 2H |
| 4-CH₃ | ~ 2.4 - 2.6 | s | - | 3H |
| -OCH₂CH₃ | ~ 1.3 - 1.5 | t | ~ 7.1 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 165 - 168 |
| C-2 | ~ 145 - 148 |
| C-6 | ~ 150 - 153 |
| C-4 | ~ 148 - 151 |
| C-5 | ~ 125 - 128 |
| C-3 | ~ 128 - 131 |
| -OCH₂CH₃ | ~ 61 - 63 |
| 4-CH₃ | ~ 22 - 25 |
| -OCH₂CH₃ | ~ 14 - 16 |
Experimental Protocols
Synthesis of this compound
This protocol is an adaptation from known procedures for the synthesis of similar bromo-substituted nicotinic acid esters.
Materials:
-
2-Chloro-4-methylnicotinic acid
-
Sodium ethoxide
-
Ethanol, absolute
-
Copper(I) bromide
-
Hydrobromic acid (48%)
-
Sulfuric acid, concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Esterification: To a solution of 2-chloro-4-methylnicotinic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield ethyl 2-chloro-4-methylnicotinate.
-
Bromination: A mixture of ethyl 2-chloro-4-methylnicotinate and copper(I) bromide is heated. Hydrobromic acid (48%) is added dropwise, and the reaction mixture is stirred at reflux for 12-18 hours. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) is used to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the definitive assignment of proton and carbon signals.
Visualizations
The following diagrams illustrate the chemical structure of the target compound, a typical workflow for its NMR analysis, and the conceptual relationship between NMR parameters and molecular structure.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Relationship between NMR parameters and molecular structure.
An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-4-methyl-nicotinic acid ethyl ester
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-Bromo-4-methyl-nicotinic acid ethyl ester. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on the analysis of its constituent functional groups, supported by data from analogous structures. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound.
Molecular Structure and Functional Groups
This compound is a substituted pyridine derivative with the following chemical structure:
Chemical Formula: C₉H₁₀BrNO₂ Molecular Weight: 244.09 g/mol CAS Number: 65996-17-0[1][2][3]
The key functional groups that give rise to characteristic absorption bands in the IR spectrum are:
-
Substituted Pyridine Ring (Aromatic Heterocycle)
-
Ethyl Ester (-COOCH₂CH₃)
-
Carbonyl group (C=O)
-
Ester C-O bonds
-
Aliphatic C-H bonds (in methyl and ethyl groups)
-
Aromatic C-H bonds
-
Carbon-Bromine Bond (C-Br)
Predicted Infrared Spectrum Data
The expected vibrational frequencies for this compound are summarized in the table below. These predictions are based on established correlation tables and spectral data from similar compounds like nicotinic acid and its derivatives.[4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Notes |
| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic (Pyridine Ring) | Aromatic C-H stretching vibrations typically occur at frequencies just above 3000 cm⁻¹.[6][7] |
| 2985 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂-) | Asymmetric and symmetric stretching of the methyl and ethyl groups.[4][6] |
| 1725 - 1715 | Strong | C=O Stretch | Ester | The strong carbonyl absorption is characteristic of esters. Conjugation with the aromatic ring shifts it to a slightly lower frequency compared to saturated aliphatic esters.[4][6] |
| 1600 - 1580 | Medium to Strong | C=C & C=N Stretch | Aromatic Ring | Multiple bands are expected in this region due to the vibrations of the pyridine ring.[4][7] |
| 1500 - 1400 | Medium to Strong | C=C & C=N Stretch | Aromatic Ring | Further characteristic ring stretching vibrations.[4][7] |
| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Aliphatic (-CH₂-) | Bending vibration of the methylene group in the ethyl ester. |
| 1390 - 1370 | Medium to Weak | C-H Bend (Symmetric) | Aliphatic (-CH₃) | Characteristic bending (rocking) vibration of the methyl groups.[6] |
| 1300 - 1200 | Strong | C-O Stretch (Asymmetric) | Ester | Strong, characteristic absorption for the C-O bond adjacent to the carbonyl group. |
| 1150 - 1050 | Medium | C-O Stretch (Symmetric) | Ester | Absorption associated with the O-C bond of the ethyl group.[4][8] |
| 900 - 700 | Medium to Strong | C-H Bend (Out-of-Plane) | Aromatic Ring | The specific position of these bands is highly dependent on the substitution pattern of the pyridine ring. |
| 650 - 550 | Medium to Weak | C-Br Stretch | Aryl Halide | The carbon-bromine stretch is expected in the lower frequency (fingerprint) region of the spectrum. |
Experimental Protocol for Infrared Spectrum Acquisition
This section details a standard methodology for obtaining a high-quality FTIR spectrum of a solid sample like this compound.
Objective: To record the infrared spectrum of the analyte from 4000 cm⁻¹ to 400 cm⁻¹.
Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Methodology: Attenuated Total Reflectance (ATR)
ATR is a common and convenient method for solid samples that requires minimal preparation.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Record a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Measurement:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: Happ-Genzel is a suitable function for most applications.
-
-
Post-Acquisition Processing:
-
The instrument software will automatically perform a Fourier transform on the collected interferogram to generate the spectrum.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Perform baseline correction and ATR correction if necessary, as per the instrument's software capabilities.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and interpreting the IR spectrum of the target compound.
Caption: Workflow for FTIR analysis of this compound.
References
- 1. 65996-17-0 | MFCD01761273 | this compound [aaronchem.com]
- 2. parchem.com [parchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-methyl-nicotinic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected mass spectrometric behavior of 2-Bromo-4-methyl-nicotinic acid ethyl ester. Due to the limited availability of direct experimental data for this specific compound in public databases, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry. The information herein serves as a valuable resource for identifying and characterizing this molecule in various analytical workflows.
Molecular and Isotopic Data
This compound has a molecular formula of C₉H₁₀BrNO₂. Its molecular weight is approximately 244.09 g/mol , with an exact mass of about 242.989 Da.[1] A key characteristic in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for any fragment containing a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for each bromine-containing ion.
Predicted Mass Spectrum Data
The following table summarizes the predicted prominent ions in the electron ionization (EI) mass spectrum of this compound. The m/z values and relative abundances are predictions based on typical fragmentation of esters and bromo-aromatic compounds.
| Predicted m/z | Ion Formula | Fragment Identity/Proposed Structure | Predicted Relative Abundance |
| 243/245 | [C₉H₁₀BrNO₂]⁺ | Molecular Ion (M⁺) | Moderate |
| 214/216 | [C₈H₇BrNO]⁺ | [M - C₂H₅]⁺ (Loss of ethyl radical) | Low |
| 198/200 | [C₉H₁₀NO₂]⁺ | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) | High |
| 170/172 | [C₇H₅BrO]⁺ | [M - CO₂C₂H₅]⁺ (Loss of ethyl carboxylate radical) | Moderate |
| 164 | [C₉H₁₀NO₂]⁺ | [M - Br]⁺ (Loss of bromine radical) | Moderate |
| 118 | [C₇H₈NO]⁺ | [M - Br - C₂H₄]⁺ (Loss of bromine and ethene) | Moderate |
| 90 | [C₆H₄N]⁺ | Fragmentation of the pyridine ring | Low |
Proposed Fragmentation Pathways
The fragmentation of this compound in an EI source is expected to proceed through several key pathways, primarily involving the ester group and the carbon-bromine bond.
A primary fragmentation event for esters is the loss of the alkoxy group.[2] For this compound, this would involve the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion at m/z 198/200. Another common fragmentation for esters is the loss of the entire ester group as a radical.
The presence of a bromine atom introduces another likely fragmentation pathway: the cleavage of the C-Br bond.[3] This would lead to the loss of a bromine radical (•Br) and the formation of an ion at m/z 164.
Further fragmentation of the primary product ions can also occur. For instance, the ion at m/z 164 could undergo rearrangement and loss of ethene to yield a fragment at m/z 118.
Experimental Protocols
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the low ppm range).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.
-
Injection Port:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
-
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's software.
-
The total ion chromatogram (TIC) will show the retention time of the compound.
-
The mass spectrum corresponding to the chromatographic peak of this compound can then be extracted and analyzed.
-
Compare the obtained spectrum with the predicted fragmentation pattern for identification.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide on 2-Bromo-4-methyl-nicotinic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge on 2-Bromo-4-methyl-nicotinic acid ethyl ester. While the definitive crystal structure of this specific compound is not publicly available in crystallographic databases as of the latest search, this document compiles essential information regarding its chemical properties and potential synthetic routes. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering insights into the characteristics of this compound and the methodologies for its synthesis and potential analysis.
Introduction
Substituted nicotinic acid derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science due to their diverse biological activities and applications. This compound, a member of this family, presents a unique substitution pattern that is of interest for the development of novel therapeutic agents and functional materials. The presence of a bromine atom, a methyl group, and an ethyl ester moiety on the pyridine ring offers multiple sites for chemical modification, making it a versatile building block in organic synthesis. This guide summarizes the available data on this compound and outlines experimental approaches for its synthesis and characterization.
Chemical and Physical Properties
While a definitive crystal structure is not available, a summary of the key chemical and physical properties of this compound has been compiled from various chemical databases. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.08 g/mol | [2] |
| CAS Number | 65996-17-0 | [3] |
| IUPAC Name | ethyl 2-bromo-4-methylpyridine-3-carboxylate | [2] |
| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1C)Br | [1] |
| InChIKey | YLQWMYIZFWWUAD-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 39.2 Ų | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Complexity | 187 | [2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of the title compound are not explicitly detailed in the public domain. However, based on general organic chemistry principles and synthetic routes for analogous compounds, a plausible synthetic pathway can be proposed. A common method for the synthesis of substituted nicotinic acid esters involves the esterification of the corresponding carboxylic acid.
Proposed Synthesis of this compound
A potential synthetic route for this compound is the Fischer esterification of 2-Bromo-4-methyl-nicotinic acid. This reaction typically involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Caption: Proposed synthesis workflow for this compound.
Potential Research Applications and Logical Relationships
Given the structural features of this compound, it can be envisioned as a key intermediate in the synthesis of more complex molecules with potential applications in various fields of research. The following diagram illustrates the logical relationships and potential research avenues for this class of compounds.
Caption: Logical relationships and potential research applications.
Conclusion and Future Directions
This compound remains a compound of significant interest for synthetic and medicinal chemists. Although its crystal structure has not been elucidated, the available data on its chemical properties provide a solid foundation for its use in further research. The proposed synthetic pathway offers a practical approach for its preparation in the laboratory. Future work should focus on the single crystal growth and X-ray diffraction analysis of this compound to definitively determine its three-dimensional structure. Such data would be invaluable for computational modeling studies, aiding in the rational design of novel derivatives with enhanced biological activities or material properties. The exploration of its reactivity in various cross-coupling reactions will undoubtedly expand its utility as a versatile building block in organic synthesis.
References
Technical Guide: Physicochemical Properties of 2-Bromo-4-methyl-nicotinic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-4-methyl-nicotinic acid ethyl ester, a key intermediate in pharmaceutical and agrochemical research. This document includes a summary of its chemical and physical characteristics, a detailed experimental protocol for its synthesis and purification, and a workflow diagram for laboratory procedures.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | [Calculated] |
| Molecular Weight | 244.09 g/mol | [Calculated] |
| Appearance | Pale yellow solid | [1] |
| Boiling Point | 263 °C | [1] (Data for 5-Bromo-2-methyl-nicotinic acid ethyl ester) |
| Flash Point | 113 °C | [1] (Data for 5-Bromo-2-methyl-nicotinic acid ethyl ester) |
| Density | 1.439 g/cm³ | [1] (Data for 5-Bromo-2-methyl-nicotinic acid ethyl ester) |
| Water Solubility | Slightly soluble in water | [1] (Data for 5-Bromo-2-methyl-nicotinic acid ethyl ester) |
| XLogP3 | 2.5 | [Calculated] |
| Topological Polar Surface Area | 39.2 Ų | [Calculated] |
| Complexity | 187 | [Calculated] |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis and purification of this compound, based on established methodologies for similar nicotinic acid derivatives.
Synthesis of this compound
This procedure outlines the esterification of 2-bromo-4-methyl-nicotinic acid.
Materials:
-
2-Bromo-4-methyl-nicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4-methyl-nicotinic acid in a mixture of anhydrous ethanol and toluene.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification by Silica Gel Column Chromatography
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.
-
Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the desired product from impurities.
-
Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Synthesis and Purification Workflow for this compound.
References
A Technical Guide to the Solubility of 2-Bromo-4-methyl-nicotinic acid ethyl ester
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its application and formulation. This technical guide provides an in-depth overview of the predicted solubility of 2-Bromo-4-methyl-nicotinic acid ethyl ester, alongside detailed experimental protocols for its determination.
Predicted Solubility Profile
Molecular Structure Analysis:
This compound possesses both polar and non-polar characteristics. The pyridine ring containing a nitrogen atom, the ester group (-COOEt), and the bromine atom contribute to its polarity. The ethyl group and the methyl group on the pyridine ring introduce non-polar character.
Based on the principle of "like dissolves like," it is predicted that this compound will exhibit the following solubility characteristics:
-
High solubility in moderately polar to polar organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
-
Moderate solubility in non-polar organic solvents like toluene and hexane. The presence of polar functional groups may limit its miscibility with entirely non-polar solvents.
-
Low solubility in water. The molecule's significant organic scaffolding is likely to outweigh the polarity imparted by the heteroatoms and the ester group, leading to poor aqueous solubility. The nitrogen on the pyridine ring may allow for some solubility in acidic aqueous solutions due to protonation.
Quantitative Solubility Data
As specific experimental data is not available, the following table is provided as a template for researchers to record their own findings when determining the solubility of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 | ||
| 5% Hydrochloric Acid | 25 | ||
| 5% Sodium Hydroxide | 25 |
Experimental Protocols
The following are detailed methodologies for determining the solubility of an organic compound like this compound. These protocols are based on established laboratory techniques.[1][2][3][4]
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, hexane, 5% HCl, 5% NaOH)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Place approximately 20-30 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the test tube for 60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a more precise measurement of solubility.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Analytical balance
-
Filter syringe with a compatible filter (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.
-
Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After the stirring period, allow the solution to stand undisturbed at the same temperature for several hours to allow undissolved solid to settle.
-
Carefully draw a known volume of the clear supernatant into a filter syringe, ensuring no solid particles are disturbed.
-
Dispense the filtered solution into a pre-weighed vial.
-
Record the exact volume of the transferred solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of solvent transferred in mL) * 100
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a logical workflow for assessing the solubility of an organic compound.
Caption: A flowchart of the qualitative solubility testing process.
References
In-Depth Technical Guide: Stability and Storage of 2-Bromo-4-methyl-nicotinic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-4-methyl-nicotinic acid ethyl ester (CAS No. 65996-17-0). A thorough understanding of this compound's stability is critical for ensuring its integrity in research, development, and manufacturing processes, where it often serves as a key building block. This document synthesizes available data from suppliers and extrapolates potential degradation pathways based on the chemical structure and behavior of related compounds.
Chemical Profile and Physical Properties
| Property | Value |
| CAS Number | 65996-17-0 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Appearance | Typically a brown oil |
| Purity | ≥95% |
Recommended Storage and Handling
The long-term stability of this compound is contingent upon proper storage and handling. The compound is generally considered stable when stored under the recommended conditions.[1]
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale and Key Considerations |
| Temperature | Cool, dry place.[2][3] Options range from room temperature[4] to refrigerated (2-8°C).[1] | Lower temperatures are effective in slowing down the kinetics of potential degradation reactions. |
| Atmosphere | In a well-closed container.[2] An inert atmosphere (e.g., Argon, Nitrogen) is advised for optimal stability.[1] | Minimizes exposure to atmospheric oxygen and moisture, thereby mitigating risks of oxidation and hydrolysis. |
| Light Exposure | Protect from light.[2] | The carbon-bromine bond in the pyridine ring may be susceptible to photolytic cleavage upon exposure to UV light. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6] | These substances can catalyze or directly participate in the degradation of the ester and bromopyridine moieties. |
Handling Precautions
General safe handling practices for substituted bromopyridines should be observed:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Take measures to prevent static discharge.
Potential Degradation Pathways
Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, based on its chemical structure, which features a susceptible ethyl ester and a brominated pyridine ring, several degradation routes can be anticipated.
-
Hydrolysis: The ester linkage is prone to cleavage in the presence of water, a reaction that can be accelerated by acidic or basic conditions, yielding 2-Bromo-4-methyl-nicotinic acid and ethanol. The hydrolysis of ethyl nicotinate and its derivatives is a known degradation pathway.[1][4]
-
Oxidation: The pyridine ring system and the benzylic methyl group could be susceptible to oxidative degradation.
-
Photodegradation: Brominated aromatic compounds can undergo degradation upon exposure to light, which may involve the homolytic cleavage of the C-Br bond to form radical intermediates.
-
Thermal Decomposition: At elevated temperatures, the molecule may decompose, potentially releasing toxic fumes such as hydrogen bromide, carbon oxides, and nitrogen oxides.[7]
The following diagram illustrates the relationship between improper storage conditions and the initiation of these potential degradation pathways.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Technical Guide to the Discovery and History of Substituted Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid, or niacin (Vitamin B3), has a storied history, evolving from a simple vitamin preventing pellagra to the first orally administered lipid-modifying drug.[1][2][3] Its ability to favorably modulate a wide range of lipoproteins—reducing low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides while being the most potent agent for increasing high-density lipoprotein (HDL)—cemented its place in the therapeutic arsenal against dyslipidemia.[1][2][4][5] However, its clinical utility has always been hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing.[4][6] This technical guide provides an in-depth exploration of the historical development of nicotinic acid, the elucidation of its mechanism of action through the GPR109A receptor, and the subsequent journey to develop substituted nicotinic acid derivatives and combination therapies aimed at mitigating flushing while retaining therapeutic efficacy.
From Vitamin to Broad-Spectrum Lipid Drug: A Historical Overview
Nicotinic acid was first described chemically in 1873 by Hugo Weidel during his research on nicotine.[7] Its biological significance, however, was not understood until 1937, when Conrad Elvehjem identified it as the "pellagra-preventing factor."[7] For years, its primary role was as Vitamin B3, essential for the synthesis of coenzymes NAD and NADP.[7]
A paradigm shift occurred in 1955 when Canadian pathologist Rudolf Altschul discovered that gram-level doses of nicotinic acid significantly lowered plasma cholesterol levels in humans.[1][7][8] This finding predated the first statin drug by over three decades and established niacin as the oldest known lipid-lowering agent.[1][7] Subsequent studies confirmed its broad-spectrum efficacy, demonstrating reductions in LDL, VLDL, triglycerides, and lipoprotein(a), alongside a potent increase in HDL.[1][2][5]
Despite its proven benefits on lipid profiles and demonstrated ability to reduce the progression of atherosclerosis and cardiovascular events, the clinical use of nicotinic acid has been consistently limited by poor patient compliance due to its primary side effect: an intense, unpleasant flushing of the skin.[1][6][9]
Mechanism of Action: The Dual Pathways of GPR109A
The pharmacological effects of nicotinic acid remained poorly understood until the discovery of its high-affinity G protein-coupled receptor, GPR109A (also known as HCA2).[6][7][10] This receptor is highly expressed in adipocytes and various immune cells, including dermal Langerhans cells, keratinocytes, and macrophages.[11][12][13] The activation of GPR109A initiates two distinct signaling pathways that explain both its therapeutic lipid-modifying effects and its problematic flushing side effect.
Therapeutic Anti-Lipolytic Pathway in Adipocytes
In adipose tissue, the binding of nicotinic acid to GPR109A activates an inhibitory G-protein (Gi/o).[12][14] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[14][15] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequently inhibits hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.[14][16]
The ultimate effect is a potent inhibition of lipolysis, reducing the release of free fatty acids (FFAs) from adipocytes into the bloodstream.[1][14][16] This reduction in circulating FFAs decreases the substrate available to the liver for the synthesis of triglycerides and VLDL, consequently lowering plasma levels of VLDL, LDL, and triglycerides.[14]
Flushing Pathway in Dermal Cells
The flushing reaction is also mediated by GPR109A, but occurs in dermal immune cells like Langerhans cells, keratinocytes, and macrophages.[11][17][18] In these cells, GPR109A activation triggers a different cascade involving the release of arachidonic acid via phospholipase A2.[11] Arachidonic acid is then rapidly metabolized by cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) into various prostaglandins, most notably Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[11][18][19]
These prostaglandins act on their respective receptors (DP1 for PGD2; EP2 and EP4 for PGE2) on the smooth muscle of dermal capillaries, causing potent vasodilation.[11][20] This rapid increase in cutaneous blood flow is experienced as warmth and redness—the characteristic niacin flush.[11][19]
The Development of Substituted Nicotinic Acids and Anti-Flushing Strategies
The central challenge in nicotinic acid therapy has been to dissociate the beneficial anti-lipolytic effects from the undesirable flushing. Research has pursued several strategies, including the development of modified-release formulations and substituted analogues.
Modified-Release Formulations and Co-therapies
-
Extended-Release Niacin (Niaspan®): To reduce the rapid peak in plasma concentration that triggers intense flushing, an extended-release formulation was developed. Niaspan® has a film coating that delays the release of nicotinic acid over 8-12 hours, which lessens the severity of flushing.[4][7]
-
Aspirin Co-administration: Pre-treatment with aspirin, a non-steroidal anti-inflammatory drug (NSAID), about 30 minutes before taking niacin can prevent flushing in up to 90% of patients by inhibiting the COX enzymes responsible for prostaglandin synthesis.[7][11][20]
-
Laropiprant (Tredaptive®/Cordaptive®): A more targeted approach involved the development of Laropiprant, a selective antagonist of the PGD2 receptor subtype DP1.[20] Marketed in combination with niacin, it was designed to block the vasodilatory action of PGD2.[7][20] However, large-scale clinical trials (HPS2-THRIVE) showed that while it reduced flushing, the combination did not provide additional cardiovascular benefit over statin therapy alone and was associated with an increase in other adverse effects, leading to its withdrawal from the market.[20]
Substituted Nicotinic Acid Analogues
The goal of creating substituted analogues was to develop compounds with a better therapeutic window—retaining high affinity and agonist activity at the GPR109A receptor in adipocytes while having reduced activity or different signaling properties in dermal cells.
-
Acipimox (Olbetam®): Acipimox is a pyrazine derivative and an analogue of nicotinic acid developed by Farmitalia Carlo Erba.[9] It emerged from research aimed at creating a more potent and tolerable alternative to niacin.[9][21] Acipimox effectively inhibits lipolysis and reduces plasma free fatty acids.[16][22] While generally better tolerated than immediate-release niacin, flushing can still occur.
-
Other Investigational Agonists: Research has led to the discovery of novel GPR109A agonists from different chemical series, such as pyranopyrimidinediones.[4][23] These compounds were designed to be potent agonists with potentially reduced flushing side effects, showing promise in preclinical models.[4][23]
| Compound | Class/Type | Mechanism of Action | Key Development Note |
| Nicotinic Acid (Niacin) | Endogenous Ligand / Drug | GPR109A Agonist | Oldest lipid-lowering drug; efficacy limited by flushing.[1][7] |
| Niaspan® | Extended-Release Formulation | GPR109A Agonist (slow release) | Designed to reduce flushing severity by slowing absorption.[4][7] |
| Acipimox | Substituted Nicotinic Acid Analogue | GPR109A Agonist | More potent than niacin with a longer half-life.[9][22] |
| Laropiprant | DP1 Receptor Antagonist | Selectively blocks the PGD2 receptor to inhibit flushing. | Used in combination with niacin; withdrawn from market.[20] |
| Pyranopyrimidinediones | Investigational GPR109A Agonist | Potent GPR109A Agonist | Preclinical compounds designed for reduced flushing.[4][23] |
Key Experimental Protocols for Evaluation
The development and characterization of nicotinic acid derivatives rely on a series of standardized in vitro and in vivo assays to determine potency, efficacy, and side effect profiles.
In Vitro Functional Assays
A common workflow is used to screen and characterize new compounds for their activity on the GPR109A receptor.
Protocol: GPR109A-Mediated cAMP Inhibition Assay
This assay measures the ability of a compound to act as an agonist at the GPR109A receptor by quantifying the inhibition of adenylyl cyclase activity.
-
Cell Culture: Use a cell line (e.g., CHO, HEK293) stably expressing the human GPR109A receptor. Seed the cells into 384-well plates and incubate overnight.[24]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., substituted nicotinic acid) and a reference agonist (e.g., nicotinic acid).
-
Treatment: Add the compound dilutions to the cells. To stimulate adenylyl cyclase, add a known activator such as Forskolin. Incubate for a specified period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and add detection reagents for a competitive immunoassay designed to measure cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Measure the signal, which is inversely proportional to the cAMP concentration. Plot the data as a dose-response curve and calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of Forskolin-stimulated cAMP production.
In Vivo Models for Efficacy and Flushing
Protocol: Measurement of Plasma Free Fatty Acids (FFA) in Rats
This model assesses the anti-lipolytic efficacy of a test compound in vivo.
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 1, 3, and 6 hours).[4]
-
FFA Analysis: Separate plasma and analyze for FFA concentrations using a commercially available enzymatic colorimetric kit.
-
Data Analysis: Calculate the percentage reduction in plasma FFA levels compared to the vehicle-treated control group. Determine the ED50 (the dose required to achieve 50% of the maximal effect).[4]
Protocol: Laser-Doppler Flowmetry for Cutaneous Flushing in Mice
This model quantifies the vasodilatory (flushing) side effect.
-
Animal Model: Use wild-type or genetically modified mice (e.g., GPR109A knockout).[19]
-
Measurement: Anesthetize the mouse and measure cutaneous blood flow on the ear using a laser-Doppler flowmetry probe.[19]
-
Dosing: After establishing a baseline blood flow reading, administer the test compound (e.g., 100 mg/kg, i.p.).[19]
-
Data Recording: Continuously record blood flow for a period of time (e.g., 60 minutes) to observe the flushing response, which typically appears as a transient, biphasic increase in flow.[19]
-
Data Analysis: Quantify the peak increase in blood flow and the total area under the curve to compare the flushing potential of different compounds.
Conclusion and Future Directions
The journey of nicotinic acid from a vitamin to a complex pharmacological agent is a compelling story in drug development. The discovery of the GPR109A receptor was a pivotal moment, providing a clear mechanism for both its therapeutic and adverse effects and opening the door for rational drug design. While early attempts to create superior substituted nicotinic acids or anti-flushing co-therapies have met with mixed success, the fundamental understanding of the divergent signaling pathways remains a critical foundation for future work.
The challenge continues to be the development of GPR109A agonists that are "pathway-biased"—selectively activating the Gi-mediated anti-lipolytic pathway in adipocytes without strongly engaging the prostaglandin-mediated flushing pathway in dermal cells. Further research into the structural biology of the GPR109A receptor and the downstream signaling components, such as β-arrestins, may yet yield a new generation of nicotinic acid derivatives that can fully realize the therapeutic potential of this half-century-old drug without its signature side effect.[25][26]
References
- 1. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niacin, an old drug with a new twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orthomolecular.org [orthomolecular.org]
- 4. Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. uclahealth.org [uclahealth.org]
- 9. benchchem.com [benchchem.com]
- 10. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. What is the mechanism of Acipimox? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Laropiprant - Wikipedia [en.wikipedia.org]
- 21. dtb.bmj.com [dtb.bmj.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Discovery of a potent nicotinic Acid receptor agonist for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Bromo-4-methyl-nicotinic Acid Ethyl Ester: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-methyl-nicotinic acid ethyl ester, a substituted pyridine derivative, is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its strategic placement of bromo, methyl, and ethyl ester functionalities on the nicotinic acid scaffold provides a rich platform for chemical modification and the development of novel bioactive molecules. This technical guide provides a comprehensive review of its chemical properties, a detailed proposed synthesis protocol based on analogous transformations, and an exploration of its potential applications, particularly in the realm of PARP inhibition for cancer therapy.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 65996-17-0 | [1][2][3] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1][2][3] |
| Molecular Weight | 244.09 g/mol | [1][4] |
| Synonyms | Ethyl 2-bromo-4-methylnicotinate, Ethyl 2-bromo-4-methylpyridine-3-carboxylate | [5] |
| Purity (Typical) | ≥95% | [4] |
| Storage | Store in a cool, dry place. | [3][4] |
Proposed Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established methodologies for the synthesis of structurally related brominated nicotinic acid esters, a robust synthetic route can be proposed. The following protocol is adapted from the synthesis of methyl 4-bromo-6-methylnicotinate and involves a two-step process starting from a commercially available precursor.[6]
Step 1: Esterification of 2-Hydroxy-4-methylnicotinic acid
Methodology:
-
To a solution of 2-hydroxy-4-methylnicotinic acid (1 equivalent) in a mixture of dichloromethane (DCM) and ethanol (EtOH) (1:1 v/v), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 equivalents) at room temperature.
-
Stir the reaction mixture at reflux until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography to yield ethyl 2-hydroxy-4-methylnicotinate.
Step 2: Bromination of Ethyl 2-Hydroxy-4-methylnicotinate
Methodology:
-
To a solution of ethyl 2-hydroxy-4-methylnicotinate (1 equivalent) in DCM, add phosphorus oxybromide (POBr₃) (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to 35 °C and stir until the starting material is fully consumed (monitored by TLC).
-
Concentrate the reaction mixture on a rotary evaporator and cool to 0 °C.
-
Carefully quench the reaction by the dropwise addition of ethanol followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Caption: Proposed synthesis workflow for this compound.
Potential Applications in Drug Discovery
The structural motif of a brominated nicotinic acid is a key pharmacophore in several biologically active compounds. While the specific biological activity of this compound has not been extensively reported, its isomers have shown significant promise in drug discovery.
PARP Inhibition
A notable application of a structural isomer, 2-bromo-6-methylisonicotinic acid, is as a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[7] PARP enzymes are essential for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] The bromo-substituted pyridine core provides a versatile handle for synthetic elaboration to target the nicotinamide binding pocket of the PARP enzyme.[7] It is plausible that this compound could serve as a similar precursor for novel PARP inhibitors.
Caption: Hypothesized role of a derivative in the PARP signaling pathway.
Anti-inflammatory and Analgesic Agents
Derivatives of nicotinic acid have also been investigated for their analgesic and anti-inflammatory properties. Studies on 2-substituted phenyl derivatives of nicotinic acid have demonstrated significant biological activity, suggesting that the nicotinic acid scaffold can be a valuable template for the development of new anti-inflammatory and analgesic drugs.[8] The bromo and methyl substitutions on the core of this compound could be exploited to generate novel compounds with potential activity in this area.
Experimental Workflow for Biological Evaluation
For researchers interested in exploring the biological potential of this compound and its derivatives, a general experimental workflow is proposed below.
Caption: General workflow for the development of drug candidates.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery and development. While specific experimental data for this molecule is limited, its structural similarity to key intermediates for potent drugs, such as PARP inhibitors, suggests a high potential for future research. The proposed synthesis and biological evaluation workflows in this guide provide a framework for scientists to unlock the potential of this versatile compound.
References
- 1. 65996-17-0 | MFCD01761273 | this compound [aaronchem.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl 2-Bromo-4-methylnicotinate, CasNo.65996-17-0 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 4. 65996-17-0 this compound AKSci 7569AE [aksci.com]
- 5. parchem.com [parchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Bromo-4-methyl-nicotinic acid ethyl ester: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Bromo-4-methyl-nicotinic acid ethyl ester, a key building block in the development of various pharmaceutical compounds. The described methodology follows a robust multi-step synthetic pathway, commencing from commercially available 2-amino-4-methylpyridine. Detailed experimental protocols for each synthetic transformation are provided, along with a summary of expected yields and characterization data.
Synthetic Strategy
The synthesis of the target compound, this compound, is accomplished through a three-step sequence. The logical workflow begins with the regioselective carboxylation of 2-amino-4-methylpyridine to introduce a carboxylic acid group at the 3-position. This is followed by a standard esterification to yield the corresponding ethyl ester. The final step involves a Sandmeyer reaction to replace the amino group with a bromo substituent.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methylnicotinic acid
This procedure utilizes a directed ortho-metalation approach for the regioselective carboxylation of 2-amino-4-methylpyridine.
Materials:
-
2-Amino-4-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dry Tetrahydrofuran (THF)
-
Dry Carbon Dioxide (CO₂) gas or dry ice
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-amino-4-methylpyridine (1.0 eq).
-
Dissolve the starting material in dry THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
Bubble dry CO₂ gas through the solution for 2 hours, or alternatively, carefully add crushed dry ice in small portions.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous solution to pH 3-4 with concentrated HCl.
-
The precipitated product is collected by filtration, washed with cold water and diethyl ether, and then dried under vacuum to yield 2-amino-4-methylnicotinic acid.
Step 2: Synthesis of 2-Amino-4-methyl-nicotinic acid ethyl ester
This step involves a standard Fischer esterification of the synthesized carboxylic acid.
Materials:
-
2-Amino-4-methylnicotinic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend 2-amino-4-methylnicotinic acid (1.0 eq) in absolute ethanol.
-
Carefully add concentrated sulfuric acid (0.2 eq) dropwise while cooling the mixture in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude ethyl ester. The product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is a Sandmeyer reaction to introduce the bromo-substituent.
Materials:
-
2-Amino-4-methyl-nicotinic acid ethyl ester
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-4-methyl-nicotinic acid ethyl ester (1.0 eq) in 48% HBr.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-methylnicotinic acid | 2-Amino-4-methylpyridine | 1 : 2.2 (n-BuLi) | THF | -78 to RT | 12 | 60-70 |
| 2 | 2-Amino-4-methyl-nicotinic acid ethyl ester | 2-Amino-4-methylnicotinic acid | 1 : 0.2 (H₂SO₄) | Ethanol | Reflux | 12-18 | 75-85 |
| 3 | This compound | 2-Amino-4-methyl-nicotinic acid ethyl ester | 1 : 1.1 (NaNO₂) : 1.2 (CuBr) | 48% HBr | 0 to 60 | 2 | 50-65 |
Visualizations
Caption: Reaction scheme for the carboxylation of 2-amino-4-methylpyridine.
Application Notes and Protocols: Synthesis of 2-Bromo-4-methyl-nicotinic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Bromo-4-methyl-nicotinic acid ethyl ester, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing with the Sandmeyer reaction of 2-amino-4-methyl-nicotinic acid to introduce the bromo group, followed by esterification to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis protocol.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Sandmeyer Reaction (Bromination) | 2-Amino-4-methyl-nicotinic acid | NaNO₂, HBr, CuBr | Water | 0-5, then 60 | 2 | 75-85 |
| 2 | Fischer Esterification | 2-Bromo-4-methyl-nicotinic acid | Ethanol, H₂SO₄ (catalyst) | Ethanol (excess) | Reflux (approx. 78) | 4-6 | 80-90 |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methyl-nicotinic acid via Sandmeyer Reaction
This procedure outlines the conversion of 2-amino-4-methyl-nicotinic acid to 2-bromo-4-methyl-nicotinic acid. The Sandmeyer reaction is a well-established method for the substitution of an amino group on an aromatic ring with a halide.[1][2]
Materials:
-
2-Amino-4-methyl-nicotinic acid
-
Sodium nitrite (NaNO₂)
-
48% Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Hydrochloric acid (HCl) solution (for acidification)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask, suspend 2-amino-4-methyl-nicotinic acid (1.0 eq) in a mixture of 48% HBr (3.0 eq) and water.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water via a dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the initial gas evolution subsides, warm the reaction mixture to 60 °C and stir for 1-2 hours until the reaction is complete (monitor by TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-methyl-nicotinic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-bromo-4-methyl-nicotinic acid.
-
Step 2: Synthesis of this compound via Fischer Esterification
This protocol details the esterification of the carboxylic acid group of 2-bromo-4-methyl-nicotinic acid with ethanol to produce the final ethyl ester.
Materials:
-
2-Bromo-4-methyl-nicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-bromo-4-methyl-nicotinic acid (1.0 eq) in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
-
Esterification:
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Two-step synthesis of the target compound.
References
Application Notes and Protocols for 2-Bromo-4-methyl-nicotinic acid ethyl ester in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-methyl-nicotinic acid ethyl ester. This versatile building block is a key intermediate in the synthesis of a wide range of substituted pyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals.[1] The protocols provided are based on established methodologies for structurally similar 2-bromopyridine compounds and serve as a detailed guide for reaction setup, execution, and optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring.[2][3]
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Key steps include the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the active palladium catalyst.[2][4] The selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially given the potential for the pyridine nitrogen to coordinate with the palladium center.[2]
Typical Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives. These conditions can be used as a starting point for the optimization of reactions with this compound.
| Component | Example Reagents/Conditions | Molar Equiv. / Mol% | Notes |
| Aryl Halide | This compound | 1.0 | --- |
| Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid | 1.1 - 1.5 | The use of boronate esters (e.g., pinacol esters) can sometimes improve stability and reduce side reactions. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1 - 5 mol% | Catalyst choice can significantly impact reaction efficiency. Pre-catalyst systems are also commonly used.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | The choice of base can influence the transmetalation step and overall reaction rate. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | --- | Degassed solvents are essential to prevent catalyst oxidation.[2] |
| Temperature | 80 - 120 °C | --- | Higher temperatures may be required for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | --- | Crucial for preventing catalyst degradation.[5] |
Detailed Experimental Protocol
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting aryl bromide.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-substituted-4-methyl-nicotinic acid ethyl ester.[2]
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-alkynyl-4-methyl-nicotinic acid ethyl esters. This reaction is a powerful tool for introducing alkynyl moieties into the pyridine scaffold.[6]
Reaction Principle
This cross-coupling reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[6] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The cycle is completed by reductive elimination of the final product and regeneration of the palladium(0) catalyst.[6]
Typical Reaction Conditions
The following table outlines typical conditions for the Sonogashira coupling of 2-bromopyridine derivatives, which can be adapted for this compound.
| Component | Example Reagents/Conditions | Molar Equiv. / Mol% | Notes |
| Aryl Halide | This compound | 1.0 | --- |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | 1.2 | --- |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2.5 - 5 mol% | The choice of catalyst and ligand can influence reaction rates and yields.[7] |
| Copper(I) Co-catalyst | CuI | 5 mol% | Essential for the formation of the copper acetylide intermediate.[7] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | --- | Often serves as both the base and a solvent or co-solvent.[7] |
| Solvent | THF, DMF | --- | Anhydrous conditions are typically preferred.[8] |
| Temperature | Room Temperature to 100 °C | --- | Mild conditions are often sufficient.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | --- | Important for preventing side reactions like Glaser coupling. |
Detailed Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as THF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[7]
-
Base Addition: Add a liquid amine base, such as triethylamine, which can also act as a co-solvent.[7]
-
Inert Atmosphere: Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.[7]
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the mixture and filter to remove any solids. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.[7]
Experimental Workflow Diagram
Caption: General workflow for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-amino-4-methyl-nicotinic acid ethyl ester derivatives.[9] This reaction is of great importance in medicinal chemistry for the construction of arylamines.[9]
Reaction Principle
This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle includes oxidative addition of the palladium(0) to the C-Br bond, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and subsequent reductive elimination to afford the N-arylated product and regenerate the palladium(0) catalyst.[9]
Typical Reaction Conditions
The following table provides representative conditions for the Buchwald-Hartwig amination of 2-bromopyridines, which can be applied to this compound.
| Component | Example Reagents/Conditions | Molar Equiv. / Mol% | Notes |
| Aryl Halide | This compound | 1.0 | --- |
| Amine | Primary or Secondary Amines | 1.2 - 2.0 | A wide range of amines can be used.[9] |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 2 mol% | Often used with a phosphine ligand. |
| Ligand | dppp, Xantphos | 2 - 4 mol% | The choice of ligand is critical for reaction success. |
| Base | NaOtBu, Cs₂CO₃ | 1.4 | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane | --- | Anhydrous solvents are necessary. |
| Temperature | 80 - 110 °C | --- | Heating is generally required.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | --- | Essential for catalyst stability. |
Detailed Experimental Protocol
-
Reaction Setup: To a dry sealed tube or Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the base (e.g., sodium tert-butoxide, 1.4 equiv.), the palladium catalyst (e.g., palladium(II) acetate, 2 mol%), and the phosphine ligand (e.g., dppp, 2 mol%).[9]
-
Solvent and Amine Addition: Add anhydrous toluene, followed by the amine (1.2-1.5 equiv.).[9]
-
Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]
Experimental Workflow Diagram
Caption: General workflow for the Buchwald-Hartwig amination reaction.
References
- 1. 65996-17-0 | MFCD01761273 | this compound [aaronchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Purification of 2-Bromo-4-methyl-nicotinic Acid Ethyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-Bromo-4-methyl-nicotinic acid ethyl ester, a key intermediate in various pharmaceutical syntheses. The following sections outline two primary purification techniques: silica gel column chromatography and recrystallization. These methods are designed to ensure high purity of the final compound, which is critical for subsequent synthetic steps and drug development processes.
Overview and Physicochemical Properties
This compound is a substituted pyridine derivative. Understanding its physical and chemical properties is crucial for selecting the appropriate purification strategy.
| Property | Value |
| CAS Number | 65996-17-0 |
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.09 g/mol |
| Appearance | Pale yellow solid (based on related compounds) |
| Solubility | Slightly soluble in water; soluble in many organic solvents like ethyl acetate, dichloromethane, and hexanes. |
| Boiling Point | ~263 °C (for a related isomer)[1] |
Purification Method 1: Silica Gel Column Chromatography
Silica gel column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel).
Key Principles
This technique leverages the polarity difference between the target compound and impurities. A solvent system (mobile phase) is chosen to achieve optimal separation on a packed silica gel column (stationary phase). The selection of an appropriate eluent is critical and is typically determined by preliminary Thin Layer Chromatography (TLC) analysis. For ethyl nicotinate derivatives, a common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[2][3]
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
Hexanes (or Petroleum Ether)
-
Ethyl Acetate (EA)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis for Solvent System Optimization:
-
Prepare several eluent systems with varying ratios of Hexanes:EA (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude product in DCM.
-
Spot the crude mixture onto a TLC plate and develop the plate in a chamber containing the chosen eluent.
-
Visualize the separated spots under a UV lamp.
-
The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:EA).
-
Pour the slurry into the chromatography column and allow the silica to settle, creating a uniform, crack-free bed. Ensure a layer of sand is placed at the bottom and top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
-
Collect the eluent in fractions using test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Condition | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Good separation of compounds with varying polarities. |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient) | Optimal Rf of 0.2-0.4 for the target compound. |
| Loading Method | Dry Loading | Improved resolution for less soluble samples. |
| Purity (Post-Column) | >98% (by HPLC/GC-MS) | High purity suitable for further reactions. |
| Yield | 70-90% | Dependent on the purity of the crude material. |
Workflow Diagram
Caption: Workflow for the purification by silica gel chromatography.
Purification Method 2: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. It is an effective method for removing small amounts of impurities.
Key Principles
The principle of recrystallization is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., Ethanol, Isopropanol, Hexanes, Ethyl Acetate, Water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection:
-
Test the solubility of the crude product in small amounts of various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.
-
Common solvent systems for esters and aromatic compounds include ethanol/water, hexanes/ethyl acetate, or isopropanol.[3][4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent portion-wise while heating and swirling the flask.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
-
Data Presentation
| Parameter | Condition | Expected Outcome |
| Solvent System | Ethanol/Water or Hexanes/Ethyl Acetate | Formation of well-defined crystals upon cooling. |
| Cooling Method | Slow cooling followed by an ice bath | Maximizes crystal size and yield. |
| Purity (Post-Recrystallization) | >99% (by HPLC/GC-MS) | High purity, suitable for pharmaceutical applications. |
| Recovery Yield | 60-85% | Dependent on solubility and initial purity. |
Workflow Diagram
References
Application Notes and Protocols for the Recrystallization of 2-Bromo-4-methyl-nicotinic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. This document provides a detailed protocol for developing a recrystallization procedure for 2-Bromo-4-methyl-nicotinic acid ethyl ester. The method is based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form crystals of high purity, leaving impurities dissolved in the surrounding solution (mother liquor). Given the limited specific solubility data for this compound, a systematic approach to solvent selection is outlined, followed by a comprehensive recrystallization protocol.
Physicochemical Properties (Literature-Based)
A summary of known properties for this compound and related compounds is presented below. This information can guide the initial solvent selection process.
| Property | Value/Observation | Reference |
| Appearance | Likely a pale yellow solid. | [General observation for similar compounds] |
| Water Solubility | Slightly soluble in water. | [1] |
| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents like alcohols and chlorinated hydrocarbons. | [General chemical principles] |
| Potential Impurities | Unreacted starting materials (e.g., 2-bromo-4-methyl-nicotinic acid, ethanol), side-products from synthesis. | [General synthetic considerations] |
Experimental Protocols
Solvent Screening for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
This compound (crude)
-
Small test tubes
-
Hot plate or heating mantle
-
Water bath or sand bath
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, dichloromethane).
Procedure:
-
Place approximately 20-30 mg of the crude this compound into several separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Observe the solubility of the compound in each solvent. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent dropwise while heating until the solid completely dissolves.
-
Allow the solutions to cool slowly to room temperature.
-
If crystals form upon cooling, place the test tube in an ice bath to maximize crystal formation.
-
Evaluate the quality and quantity of the crystals formed.
Data Presentation: Solvent Screening Results
Researchers should record their observations in a table similar to the one below.
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Observations |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane |
Protocol for Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the results of the solvent screening.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (pre-heated)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just cover the solid. Heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.
-
Drying: Dry the purified crystals. This can be done by leaving them under vacuum on the filter funnel for a period, followed by transferring them to a watch glass or drying oven at a temperature well below the compound's melting point.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable and can be toxic. Avoid open flames.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Logical Relationships in Solvent Selection
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
The Versatility of 2-Bromo-4-methyl-nicotinic Acid Ethyl Ester in Synthetic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-4-methyl-nicotinic acid ethyl ester is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl ester at the 3-position of the pyridine ring, allows for diverse and regioselective functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions, highlighting its utility in the synthesis of complex molecular architectures, including precursors to pharmacologically active agents.
Key Applications in Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring activates the C-Br bond towards oxidative addition, a crucial step in these catalytic cycles. The primary applications involve the formation of new carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of a wide array of substituted pyridine derivatives.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methylnicotinic Acid Derivatives
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the 2-position of the pyridine ring and various aryl or heteroaryl groups. This reaction is fundamental in constructing biaryl structures, which are common motifs in pharmaceuticals.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling of Structurally Similar 2-Bromopyridines:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 92 | [1] |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 78 | [1] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 73 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2: Workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methylnicotinic Acid Derivatives
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of N-aryl and N-alkyl substituted pyridines. These compounds are of high interest in drug discovery, as the amino-pyridine scaffold is a key pharmacophore in many biologically active molecules.
Reaction Scheme:
Figure 3: General scheme for Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination of Structurally Similar 2-Bromopyridines:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 91 | [2] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 88 | [2] |
| n-Butylamine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Dioxane | 100 | 18 | 85 | [2] |
| Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 20 | 82 | [2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) to a dry Schlenk flask. Add anhydrous solvent (e.g., toluene) and stir for 10-15 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the base (e.g., NaOtBu), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 4: Workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-methylnicotinic Acid Derivatives
The Sonogashira coupling provides a powerful method for the formation of a C-C bond between the 2-position of the pyridine ring and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as precursors for more complex heterocyclic systems.
Reaction Scheme:
Figure 5: General scheme for Sonogashira coupling.
Quantitative Data for Sonogashira Coupling of Structurally Similar 2-Bromopyridines:
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 88 | [3] |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 82 | [3] |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 16 | 75 | [4] |
| 3-Ethynylthiophene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 80 | [3] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF), the base (e.g., Et₃N), and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., 65 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, filter through a pad of celite, and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Figure 6: Workflow for Sonogashira coupling.
Application in the Synthesis of Bioactive Molecules: Targeting Nicotinic Acetylcholine Receptors
Derivatives of nicotinic acid are prevalent in a multitude of biologically active compounds. Molecules synthesized from this compound have the potential to act as modulators of various biological targets. A particularly relevant area is the development of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery.
Varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation, is a prominent example of a complex molecule with a core structure accessible through chemistry involving substituted bromopyridines.[5] While not directly synthesized from the title compound, its analogues and other nAChR modulators often utilize similar building blocks and synthetic strategies. The development of positive allosteric modulators (PAMs) for nAChRs is an emerging therapeutic strategy, and substituted nicotinic acid derivatives are key scaffolds in this endeavor.[6][7]
Signaling Pathway: Nicotinic Acetylcholine Receptor Signaling
nAChRs are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are also the primary target of nicotine. Upon agonist binding, the receptor undergoes a conformational change, opening an ion channel that is permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the cell membrane, which in neurons can trigger an action potential and subsequent neurotransmitter release.
Figure 7: Simplified nAChR signaling pathway.
Positive allosteric modulators enhance the effect of the endogenous agonist (acetylcholine) without directly activating the receptor themselves. This can lead to a more nuanced and potentially safer therapeutic effect compared to direct agonists. The development of novel PAMs for nAChRs is an active area of research for conditions such as Alzheimer's disease, schizophrenia, and pain. The synthetic accessibility of diverse substituted nicotinic acid derivatives from building blocks like this compound is crucial for exploring the structure-activity relationships of these modulators.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its utility in high-yield cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the efficient construction of a wide range of substituted pyridine derivatives. These products are of significant interest in the development of new pharmaceuticals, particularly those targeting the nicotinic acetylcholine receptor signaling pathway. The protocols and data presented herein provide a foundation for researchers to leverage this building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-methyl-nicotinic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Suzuki-Miyaura cross-coupling reactions using ethyl 2-bromo-4-methylnicotinate. This versatile building block is frequently employed in the synthesis of complex heterocyclic molecules, which are of significant interest in medicinal chemistry and drug discovery. The protocols and data herein serve as a foundation for developing robust and efficient synthetic routes to novel 2-aryl-4-methylnicotinic acid ethyl ester derivatives.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids make it an invaluable tool in modern organic synthesis.[2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide (ethyl 2-bromo-4-methylnicotinate), transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[2]
Quantitative Data Summary
While specific yield data for the Suzuki coupling of ethyl 2-bromo-4-methylnicotinate is not extensively published, the following data for the structurally analogous compound, 2-bromo-4-methylpyridine, provides a strong predictive basis for expected yields under optimized conditions. The electronic properties of the boronic acid play a significant role in the reaction outcome, with electron-donating groups on the boronic acid generally leading to higher yields.[3]
| Boronic Acid Partner | Product | Representative Yield (%) | Notes |
| Phenylboronic Acid | Ethyl 2-phenyl-4-methylnicotinate | ~85-95% | A standard, generally high-yielding reaction.[3] |
| 4-Methoxyphenylboronic acid | Ethyl 2-(4-methoxyphenyl)-4-methylnicotinate | ~90-98% | The electron-donating methoxy group often enhances reaction efficiency.[3] |
| 4-Chlorophenylboronic acid | Ethyl 2-(4-chlorophenyl)-4-methylnicotinate | ~75-85% | The electron-withdrawing chloro group can sometimes lead to slightly lower yields compared to electron-neutral or -donating groups.[3] |
| 3-Thienylboronic acid | Ethyl 4-methyl-2-(thiophen-3-yl)nicotinate | ~70-80% | Heteroaromatic boronic acids are effective coupling partners, providing good yields.[3][4] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of ethyl 2-bromo-4-methylnicotinate with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.
Protocol 1: General Suzuki-Miyaura Coupling Procedure
This protocol is a robust starting point for the coupling of a variety of aryl and heteroaryl boronic acids with ethyl 2-bromo-4-methylnicotinate.
Materials:
-
Ethyl 2-bromo-4-methylnicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 2-bromo-4-methylnicotinate, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with a high-purity inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[2]
-
Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 2-aryl-4-methylnicotinate.[2]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.
Materials:
-
Ethyl 2-bromo-4-methylnicotinate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Microwave reactor vials and caps
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine ethyl 2-bromo-4-methylnicotinate, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting Logic for Low-Yielding Reactions
Caption: A decision-making diagram for troubleshooting low-yielding reactions.
References
Application Notes and Protocols: 2-Bromo-4-methyl-nicotinic acid ethyl ester in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methyl-nicotinic acid ethyl ester is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. The pyridine scaffold is a well-established privileged structure, appearing in numerous approved drugs. The presence of a bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl ester at the 3-position offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. The bromine atom is particularly useful as it allows for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aryl, heteroaryl, or other carbon-based substituents. This chemical tractability makes it a valuable starting material for the development of novel therapeutic agents targeting a range of biological pathways.
Key Applications in Medicinal Chemistry
While direct biological data for this compound is limited in publicly available literature, its structural analogs and derivatives have shown significant potential in several therapeutic areas, primarily as kinase inhibitors for oncology and inflammatory diseases.
Anticancer Activity
Derivatives of the 2-substituted-4-methylpyridine scaffold have demonstrated notable cytotoxic activity against various cancer cell lines. The substitution at the 2-position, which can be readily achieved from the 2-bromo precursor, plays a crucial role in determining the potency and selectivity of these compounds.
Table 1: Anticancer Activity of 2-Substituted-4-methylpyridine Derivatives
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) |
| Derivative A | Aryl (e.g., Phenyl) | HeLa (Cervical Cancer) | ~10-20[1] |
| MCF-7 (Breast Cancer) | ~15-25[1] | ||
| Derivative B | Heteroaryl (e.g., Thiazole) | PC-3 (Prostate Cancer) | ~5-15[1] |
| HepG2 (Liver Cancer) | ~10-20[1] | ||
| Derivative C | Amino-aryl | Various | Varies[1] |
Note: The IC50 values presented are approximate ranges based on data for analogous 2-substituted-4-methylpyridine derivatives and are intended for comparative purposes.
Kinase Inhibition
The 2-amino-pyridine core, which can be synthesized from 2-bromopyridines, is a well-established scaffold for the development of kinase inhibitors. These compounds often interact with the hinge region of the kinase ATP-binding site. Derivatives of bromomethylpyridines have been successfully utilized to synthesize potent inhibitors for a variety of kinases, including Polo-like kinase 4 (PLK4) and p38 MAP kinase, which are implicated in cancer and inflammatory diseases, respectively.[2][3]
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-4-methyl-nicotinic acid ethyl ester via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2-aryl-4-methyl-nicotinic acid ethyl esters from this compound and a corresponding boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-4-methyl-nicotinic acid ethyl ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Anticancer Activity Screening
This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized 2-substituted-4-methyl-nicotinic acid ethyl ester derivatives on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: Synthesis and Evaluation of 2-Aryl-4-methyl-nicotinic acid ethyl ester Derivatives
Caption: Workflow for the synthesis and anticancer evaluation of 2-aryl-4-methyl-nicotinic acid ethyl ester derivatives.
Signaling Pathway: Inhibition of the p38 MAP Kinase Pathway
Derivatives of the 2-amino-4-methylpyridine scaffold have been investigated as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.
Caption: Inhibition of the p38 MAP kinase signaling pathway by 2-amino-4-methylpyridine derivatives.
Conclusion
References
Application Notes and Protocols for the Use of 2-Bromo-4-methyl-nicotinic Acid Ethyl Ester in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromo-4-methyl-nicotinic acid ethyl ester as a key building block in the synthesis of kinase inhibitors. The protocols and data presented herein are representative and aim to provide a foundational methodology for the development of novel therapeutics targeting key signaling pathways implicated in various diseases.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.
This compound is a versatile heterocyclic building block that offers multiple reaction sites for chemical modification. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. The ethyl ester at the 3-position can be readily converted to an amide, a common functional group in kinase inhibitors that often engages in crucial hydrogen bonding interactions with the kinase hinge region. The methyl group at the 4-position can provide beneficial steric and electronic contributions to enhance binding affinity and selectivity.
This application note will focus on the representative synthesis of a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, a key target in inflammatory diseases.
Representative Kinase Target: p38 MAPK
The p38 MAPKs are a family of serine/threonine kinases that are activated by proinflammatory cytokines and environmental stresses. They play a central role in regulating the production of inflammatory mediators and are implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[] Inhibition of p38 MAPK signaling can block the production of pro-inflammatory cytokines, offering a promising therapeutic strategy for these conditions.[]
p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a three-tiered kinase cascade. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates and activates a range of downstream substrates, including other kinases and transcription factors. This leads to the transcriptional upregulation of pro-inflammatory genes.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Synthetic Strategy
A representative two-step synthetic route for the preparation of a p38 MAPK inhibitor from this compound is outlined below. The strategy involves an initial amide coupling reaction followed by a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of a p38 kinase inhibitor.
Experimental Protocols
Note: These are representative protocols and may require optimization for specific substrates and scales.
Protocol 1: Amide Coupling
This protocol describes the synthesis of the amide intermediate via the coupling of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., 4-fluoroaniline) (1.2 eq)
-
Trimethylaluminum (2.0 M in toluene) (1.5 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the primary amine and dissolve in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum solution dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the amide intermediate with an arylboronic acid to yield the final p38 kinase inhibitor.
Materials:
-
Amide intermediate from Protocol 1 (1.0 eq)
-
Arylboronic acid (e.g., 4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Degassed 1,4-Dioxane
-
Degassed Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add the amide intermediate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final p38 kinase inhibitor.
Data Presentation
The following tables present illustrative quantitative data for the synthesis and biological evaluation of a representative p38 MAPK inhibitor.
Table 1: Synthetic Results
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Amide Coupling | This compound | N-(4-fluorophenyl)-2-bromo-4-methylnicotinamide | 75 | >95 |
| 2 | Suzuki Coupling | N-(4-fluorophenyl)-2-bromo-4-methylnicotinamide | N-(4-fluorophenyl)-4-methyl-2-(4-(4-methyl-1H-imidazol-1-yl)phenyl)nicotinamide | 68 | >98 |
Table 2: Biological Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| Representative Inhibitor | p38α MAPK | 15 |
| SB203580 (Reference) | p38α MAPK | 50 |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The protocols outlined in this document provide a robust starting point for the development of novel therapeutics targeting a range of kinases. The strategic application of amide coupling and Suzuki-Miyaura cross-coupling reactions allows for the efficient generation of diverse chemical libraries for structure-activity relationship studies, ultimately facilitating the discovery of potent and selective kinase inhibitors for the treatment of various diseases.
References
Application Notes and Protocols: Derivatization of Ethyl 2-bromo-4-methylnicotinate
Introduction
Ethyl 2-bromo-4-methylnicotinate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] The presence of a bromine atom at the 2-position of the pyridine ring offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecular architectures and libraries of compounds for drug discovery and development.[2][3] These application notes provide detailed protocols for several key derivatization reactions of ethyl 2-bromo-4-methylnicotinate, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[4][5] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[6]
Reaction Principle
The reaction involves the palladium-catalyzed coupling of ethyl 2-bromo-4-methylnicotinate with a boronic acid or ester. The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Comparative Data: Suzuki-Miyaura Coupling with Various Boronic Acids
The following table summarizes representative reaction conditions and expected yields for the coupling of ethyl 2-bromo-4-methylnicotinate with various arylboronic acids. The data is based on established protocols for structurally similar 2-bromopyridines.[4][6]
| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | ~92 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.0) | DMF | 110 | 8 | ~88 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | ~93 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific substrates.[4][6]
-
Reaction Setup : In an oven-dried Schlenk flask containing a magnetic stir bar, combine ethyl 2-bromo-4-methylnicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio) via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the starting bromide.
-
Reaction : Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing aryl halides with amines.[7] This transformation is a cornerstone of modern synthesis, particularly in pharmaceutical development where aryl amines are common motifs.[8]
Reaction Principle
The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the catalyst.[9][10] The choice of ligand is critical for reaction efficiency.[9]
Comparative Data: Buchwald-Hartwig Amination with Various Amines
The table below provides representative conditions for the amination of ethyl 2-bromo-4-methylnicotinate. Conditions are adapted from general protocols for 2-bromopyridines.[8][11]
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | ~85 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Dioxane | 100 | 12 | ~90 |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 20 | ~82 |
| Cyclohexylamine | Pd(OAc)₂ (2.5) | RuPhos (5) | K₂CO₃ (2.0) | Toluene | 110 | 16 | ~88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This general procedure can be adapted for various amine coupling partners.[8]
-
Catalyst Pre-formation : To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv).
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with argon or nitrogen (repeat three times).
-
Solvent and Reactants : Add anhydrous solvent (e.g., toluene or dioxane) and stir for 10-15 minutes. Then, add ethyl 2-bromo-4-methylnicotinate (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Reaction : Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : After cooling to room temperature, filter the mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate.
-
Purification : Purify the resulting residue by flash column chromatography to yield the desired N-aryl product.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly effective reaction for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[12] It typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt.[13]
Reaction Principle
The Sonogashira reaction mechanism involves two interconnected catalytic cycles.[13] In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the final product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne in the presence of a base.[12]
Comparative Data: Sonogashira Coupling with Various Alkynes
The following data illustrates typical conditions for Sonogashira couplings with 2-bromopyridine substrates, providing a strong basis for derivatizing ethyl 2-bromo-4-methylnicotinate.[13][14]
| Alkyne | Palladium Catalyst (mol%) | Copper Salt (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (2.0) | THF | RT | 3 | ~92 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | i-Pr₂NH (2.0) | Toluene | 60 | 6 | ~89 |
| 1-Heptyne | Pd(dppf)Cl₂ (2) | CuI (1) | DIPA (2.0) | DMF | 80 | 5 | ~85 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (1) | Et₃N (2.5) | Acetonitrile | 50 | 4 | ~91 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a typical copper-cocatalyzed Sonogashira reaction.[13]
-
Reaction Setup : To a Schlenk flask under an argon atmosphere, add ethyl 2-bromo-4-methylnicotinate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) salt (e.g., CuI, 1-3 mol%).
-
Solvent and Reagents : Add an anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Alkyne Addition : Add the terminal alkyne (1.1-1.3 equiv) to the mixture via syringe.
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until completion, as monitored by TLC or GC-MS.
-
Work-up : Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®. Wash the filtrate with saturated aq. NH₄Cl, water, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.
Caption: Step-by-step workflow for a Sonogashira coupling reaction.
Cyanation: C-CN Bond Formation
The introduction of a nitrile (cyano) group is a valuable transformation in organic synthesis, as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides. Palladium-catalyzed cyanation of aryl halides using sources like zinc cyanide (Zn(CN)₂) is a common and effective method.[15]
Reaction Principle
Similar to other cross-coupling reactions, the palladium-catalyzed cyanation of an aryl bromide involves an oxidative addition, exchange of the halide for a cyanide group (transmetalation from the zinc-cyanide complex), and reductive elimination to yield the aryl nitrile.[15]
Comparative Data: Cyanation of Aryl Bromides
This table outlines typical conditions for the cyanation of aryl bromides.[15]
| Cyanide Source | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | DMF | 120 | 12 | ~85-95 |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | cataCXium® A (2) | NMP | 140 | 24 | ~80-90 |
| CuCN | Pd(PPh₃)₄ (5) | - | DMF | 150 | 18 | ~75-85 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
This protocol uses zinc cyanide, which is less acutely toxic than other cyanide sources.
-
Reaction Setup : In a glovebox or under an inert atmosphere, add ethyl 2-bromo-4-methylnicotinate (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., dppf, 4 mol%) to a dry reaction tube.
-
Solvent Addition : Add anhydrous, degassed DMF.
-
Reaction : Seal the tube and heat the mixture with stirring to 120 °C.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling, dilute the reaction with ethyl acetate and filter to remove inorganic salts. Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to afford the desired nitrile.
References
- 1. parchem.com [parchem.com]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Application Note: A Scalable Synthesis of 2-Bromo-4-methyl-nicotinic acid ethyl ester
Introduction
2-Bromo-4-methyl-nicotinic acid ethyl ester is a key building block in the synthesis of various pharmaceutical compounds. Its pyridine core, substituted with a bromine atom, a methyl group, and an ethyl ester, provides multiple points for chemical modification, making it a versatile intermediate in drug discovery and development. This application note details a robust and scalable three-step synthesis of this compound, commencing from the readily available 2-amino-4-methylpyridine. The described protocol is suitable for researchers, scientists, and professionals in drug development, offering a clear pathway for producing this intermediate on a scale relevant to preclinical and early-phase clinical studies.
The synthetic strategy involves an initial nitration of 2-amino-4-methylpyridine, followed by a Sandmeyer reaction to introduce the bromine atom, and concludes with a Fischer esterification to yield the final product. Each step has been optimized for yield, purity, and scalability.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-step reaction sequence:
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-4-methyl-3-nitropyridine
Reaction:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-4-methylpyridine | 108.14 | 100 g | 0.925 |
| Sulfuric acid (98%) | 98.08 | 500 mL | - |
| Nitric acid (70%) | 63.01 | 70 mL | - |
| Ice | - | 1 kg | - |
| Sodium hydroxide (50% aq.) | 40.00 | As needed | - |
| Ethyl acetate | 88.11 | 1 L | - |
| Brine | - | 500 mL | - |
| Anhydrous sodium sulfate | 142.04 | 50 g | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (500 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2-amino-4-methylpyridine (100 g) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, cool the mixture to 0 °C.
-
Slowly add concentrated nitric acid (70 mL) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (1 kg) with stirring.
-
Neutralize the resulting solution by the slow addition of 50% aqueous sodium hydroxide solution until the pH is approximately 8, keeping the temperature below 20 °C with an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (2 x 250 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 2-amino-4-methyl-3-nitropyridine as a yellow solid.
Expected Yield: 75-85%
Step 2: Synthesis of 2-bromo-4-methyl-3-nitropyridine via Sandmeyer Reaction
Reaction:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-4-methyl-3-nitropyridine | 153.14 | 100 g | 0.653 |
| Hydrobromic acid (48%) | 80.91 | 400 mL | - |
| Sodium nitrite | 69.00 | 50 g | 0.725 |
| Copper(I) bromide | 143.45 | 10 g | 0.070 |
| Deionized water | 18.02 | 1 L | - |
| Dichloromethane | 84.93 | 1 L | - |
| Brine | - | 500 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 50 g | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2-amino-4-methyl-3-nitropyridine (100 g) in hydrobromic acid (48%, 400 mL).
-
Cool the mixture to -5 to 0 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (50 g) in deionized water (100 mL) and cool the solution to 0 °C.
-
Slowly add the cold sodium nitrite solution to the reaction mixture via the dropping funnel, maintaining the temperature below 0 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate 2 L beaker, dissolve copper(I) bromide (10 g) in hydrobromic acid (48%, 100 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 300 mL).
-
Combine the organic layers, wash with deionized water (2 x 250 mL) and brine (250 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 2-bromo-4-methyl-3-nitropyridine as a pale yellow solid.
Expected Yield: 60-70%
Caption: Workflow for the Sandmeyer reaction.
Step 3: Synthesis of this compound
Reaction:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-bromo-4-methyl-3-nitropyridine | 217.01 | 100 g | 0.461 |
| Iron powder | 55.84 | 103 g | 1.84 |
| Acetic acid | 60.05 | 500 mL | - |
| Ethanol (absolute) | 46.07 | 1 L | - |
| Sulfuric acid (98%) | 98.08 | 50 mL | - |
| Sodium carbonate (saturated aq.) | 105.99 | As needed | - |
| Diethyl ether | 74.12 | 1 L | - |
| Brine | - | 500 mL | - |
| Anhydrous sodium sulfate | 142.04 | 50 g | - |
Procedure:
-
Reduction of the nitro group: a. In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, suspend 2-bromo-4-methyl-3-nitropyridine (100 g) in acetic acid (500 mL). b. Heat the mixture to 60 °C. c. Slowly add iron powder (103 g) in portions, maintaining the temperature between 60-70 °C. The reaction is exothermic. d. After the addition is complete, heat the mixture at 80 °C for 3 hours. e. Cool the reaction mixture to room temperature and filter off the iron salts. Wash the filter cake with ethyl acetate. f. Concentrate the filtrate under reduced pressure to remove the acetic acid. g. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-bromo-3-amino-4-methylpyridine, which is used in the next step without further purification.
-
Fischer Esterification: a. In a 2 L three-necked round-bottom flask, dissolve the crude 2-bromo-3-amino-4-methylpyridine in absolute ethanol (1 L). b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add concentrated sulfuric acid (50 mL) with stirring. d. Reflux the mixture for 12 hours. The progress of the reaction can be monitored by TLC. e. Cool the reaction mixture to room temperature and pour it into a mixture of ice (500 g) and water (500 mL). f. Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8. g. Extract the aqueous layer with diethyl ether (3 x 300 mL). h. Combine the organic layers, wash with brine (2 x 250 mL), and dry over anhydrous sodium sulfate. i. Filter and concentrate the organic layer under reduced pressure. j. Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow oil.
Expected Yield: 50-60% over two steps.
Data Summary
| Step | Product | Starting Material | Starting Amount (g) | Product Amount (g) | Yield (%) | Purity (by HPLC) |
| 1 | 2-amino-4-methyl-3-nitropyridine | 2-amino-4-methylpyridine | 100 | 115-130 | 75-85 | >98% |
| 2 | 2-bromo-4-methyl-3-nitropyridine | 2-amino-4-methyl-3-nitropyridine | 100 | 85-100 | 60-70 | >97% |
| 3 | This compound | 2-bromo-4-methyl-3-nitropyridine | 100 | 56-67 | 50-60 | >99% |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The nitration reaction is highly exothermic and requires careful temperature control.
-
The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Do not isolate the diazonium salt. The reaction also produces nitrogen gas, so adequate venting is necessary.
-
Handle concentrated acids and bromine-containing compounds with extreme care.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The three-step process is efficient and utilizes readily available starting materials and reagents. The provided experimental procedures and data will be a valuable resource for researchers and professionals in the field of pharmaceutical development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-methyl-nicotinic acid ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-Bromo-4-methyl-nicotinic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent synthetic strategy involves a multi-step process starting from 2-Amino-4-methylnicotinic acid. The key steps are:
-
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
-
Diazotization and Sandmeyer Reaction: Transformation of the amino group into a diazonium salt, followed by substitution with a bromide ion using a copper(I) bromide catalyst.[1][2][3]
An alternative route could involve the direct bromination of ethyl 4-methylnicotinate, though achieving the desired regioselectivity can be challenging.
Q2: I am experiencing low yields in the Sandmeyer reaction step. What are the potential causes?
A2: Low yields in the Sandmeyer reaction for synthesizing aryl bromides from aryl diazonium salts are a common issue.[1][2] Potential causes include:
-
Incomplete Diazotization: The initial conversion of the amino group to the diazonium salt may be incomplete.
-
Instability of the Diazonium Salt: Diazonium salts can be unstable and decompose, especially at elevated temperatures.
-
Side Reactions: Competing side reactions, such as the formation of phenols or azo-coupling products, can reduce the yield of the desired bromo-compound.
-
Purity of Reagents: The purity of sodium nitrite, copper(I) bromide, and the starting material can significantly impact the reaction outcome.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation is crucial for improving the yield and simplifying purification. Key strategies include:
-
Temperature Control: Maintaining a low temperature (typically 0-5 °C) during diazotization is critical to prevent the premature decomposition of the diazonium salt.[4]
-
Slow Addition of Reagents: The slow, dropwise addition of sodium nitrite during diazotization and the diazonium salt solution to the copper(I) bromide solution can help control the reaction rate and minimize side reactions.
-
Use of Freshly Prepared Reagents: Using freshly prepared copper(I) bromide and a freshly prepared solution of the diazonium salt is recommended.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation reactions.
Q4: What are the recommended purification methods for this compound?
A4: After the reaction workup, the crude product can be purified using the following methods:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be used for purification.
-
Distillation: For liquid products, vacuum distillation can be an effective purification technique.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete diazotization. | Ensure the reaction mixture is acidic enough (test with starch-iodide paper). Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | Maintain the reaction temperature between 0-5 °C throughout the diazotization and addition steps. | |
| Inactive catalyst. | Use freshly prepared or high-purity copper(I) bromide. | |
| Formation of a Dark-Colored, Tarry Mixture | Azo-coupling side reactions. | Ensure slow addition of the diazonium salt to the copper(I) bromide solution with vigorous stirring. |
| High reaction temperature. | Strictly control the temperature; do not allow it to rise above 5-10 °C during the Sandmeyer reaction. | |
| Product is Contaminated with Starting Material (Ethyl 2-amino-4-methylnicotinate) | Incomplete Sandmeyer reaction. | Increase the reaction time or slightly increase the amount of copper(I) bromide. |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water. | Use anhydrous solvents where possible and maintain a low temperature. |
Experimental Protocols
Protocol 1: Esterification of 2-Amino-4-methylnicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-4-methylnicotinic acid in anhydrous ethanol.
-
Acid Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-amino-4-methylnicotinate.
Protocol 2: Sandmeyer Reaction for the Synthesis of this compound
-
Diazotization:
-
Dissolve ethyl 2-amino-4-methylnicotinate in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in HBr.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution at 0-5 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. Page loading... [guidechem.com]
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4-methyl-nicotinic acid ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methyl-nicotinic acid ethyl ester.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound and related 2-bromopyridine derivatives.
Q1: My Suzuki coupling reaction is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving 2-bromopyridines are a frequent challenge. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[1] Key areas to systematically investigate include:
-
Catalyst Deactivation: The nitrogen atom of the pyridine can bind to the palladium catalyst, leading to the formation of inactive species.[1] The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and mitigate this issue.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex, a crucial step in the catalytic cycle, can be slow for electron-deficient heteroaryl compounds.[1]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is particularly common when using aqueous bases.[1] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to minimize this.[1]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvent is properly degassed and the reaction is performed under an inert atmosphere.
Q2: I'm observing significant byproduct formation, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these side reactions?
A2: The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired product.
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct is often caused by the presence of oxygen in the reaction mixture.[1] To minimize this, it is critical to thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[1] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.
-
Debromination: The replacement of the bromine atom on the pyridine ring with a hydrogen atom is another possible side reaction. This can be caused by certain impurities or reaction conditions. Ensure you are using high-purity reagents and solvents.
Q3: My reaction is not going to completion, and I still have unreacted starting material. What adjustments should I consider?
A3: An incomplete reaction can often be addressed by optimizing the reaction conditions.
-
Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate and drive the reaction to completion.[1] Typical temperatures for Suzuki couplings of 2-bromopyridines range from 80-110 °C.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.
-
Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.
-
Base Strength: The base may not be strong enough to effectively promote the transmetalation step. Consider screening stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
Q4: How do I choose the right catalyst, ligand, base, and solvent for my reaction?
A4: The selection of these components is critical for a successful Suzuki coupling. For a challenging substrate like this compound, a systematic approach to optimization is recommended. The tables below provide a starting point based on data for the closely related 2-Bromo-4-methylpyridine.
Data Presentation
The following tables summarize quantitative data for the Suzuki coupling of 2-Bromo-4-methylpyridine, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Effect of Catalyst and Ligand on Yield [1]
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | A bulky, electron-rich ligand that helps stabilize the catalyst and promote reductive elimination. |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A robust pre-catalyst that often provides reproducible results. |
| XPhos Pd G3 (1-3) | - | High to Excellent | A highly active pre-catalyst, often effective for challenging couplings. |
Table 2: Influence of Base and Solvent on Yield [1]
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Table 3: Comparison of Boronic Acids in Suzuki Coupling with 2-Bromo-4-methylpyridine [2]
| Boronic Acid | Product | Yield (%) |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81% |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92% (on a similar substrate) |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80% (representative) |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73% (representative) |
Note on Data: The yields presented are based on reactions with 2-Bromo-4-methylpyridine and serve as a strong starting point for the optimization of reactions with this compound. Actual yields may vary.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a 2-bromopyridine derivative. This is a generalized procedure and requires optimization for specific substrates and coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1] Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
Technical Support Center: Synthesis of 2-Bromo-4-methyl-nicotinic acid ethyl ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Bromo-4-methyl-nicotinic acid ethyl ester. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary synthetic strategies for preparing this compound:
-
Bromination of 4-methyl-nicotinic acid ethyl ester: This involves the direct electrophilic bromination of the pyridine ring of the pre-formed ester.
-
Esterification of 2-Bromo-4-methyl-nicotinic acid: This route involves the esterification of the corresponding carboxylic acid.
Q2: What are the most likely impurities I might encounter in my final product?
A2: The impurities largely depend on the synthetic route chosen. Common impurities may include unreacted starting materials, over-brominated byproducts, positional isomers, and hydrolysis products. For instance, in the synthesis of a related compound, 2-bromo-6-methylisonicotinic acid, common impurities include the unreacted starting material, dibrominated species, and other isomers.
Q3: How can I minimize the formation of dibrominated byproducts?
A3: To reduce the likelihood of over-bromination, it is crucial to have precise control over the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or bromine). The reaction should be carefully monitored, and the brominating agent should be added slowly and in a controlled manner.
Q4: What conditions are critical for preventing the hydrolysis of the ester group?
A4: To prevent the hydrolysis of the ethyl ester back to the carboxylic acid, it is essential to use anhydrous (dry) solvents and reagents. Additionally, during the workup and purification steps, prolonged exposure to acidic or basic aqueous conditions should be avoided.
Q5: What are the recommended purification methods for this compound?
A5: The most effective purification techniques are typically recrystallization or column chromatography. The choice of solvent for recrystallization or the eluent system for chromatography will depend on the polarity of the impurities present.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor progress using TLC or LC-MS.- Gradually increase the reaction temperature within the protocol's recommended range.- Ensure the purity and dryness of all reagents and solvents. |
| Presence of Starting Material in Product | Insufficient amount of the other reactant or incomplete reaction. | - Re-run the reaction with a slight excess of the deficient reagent.- If the reaction has stalled, consider adding a fresh portion of the catalyst or reagent. |
| Product is a Dark Oil or Discolored Solid | Degradation of starting materials or product. | - Maintain strict temperature control throughout the reaction.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- During workup, consider treating a solution of the crude product with activated charcoal to remove colored impurities before crystallization. |
| Product Fails to Crystallize | Presence of persistent impurities. | - Attempt purification by column chromatography to remove impurities before another crystallization attempt.- Try different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) can be effective. |
Common Impurities and Their Sources
| Impurity | Potential Source | Identification |
| 4-methyl-nicotinic acid ethyl ester | Unreacted starting material from the bromination route. | Compare TLC/LC-MS with an authentic sample of the starting material. |
| 2-Bromo-4-methyl-nicotinic acid | Hydrolysis of the ester product during reaction or workup. | Can be detected by a change in solubility (more soluble in aqueous base) and by spectroscopic methods (disappearance of ethyl ester signals in NMR). |
| 2,6-Dibromo-4-methyl-nicotinic acid ethyl ester | Over-bromination of the starting material or product. | Higher molecular weight peak in mass spectrometry. |
| Isomeric Bromo-4-methyl-nicotinic acid ethyl esters | Bromination at other positions on the pyridine ring. | Can be challenging to distinguish without detailed spectroscopic analysis (e.g., 2D NMR) and comparison with known standards. |
| Succinimide | Byproduct when using N-Bromosuccinimide (NBS) as the brominating agent. | Highly polar, often removed by aqueous workup. |
Synthesis and Impurity Formation Pathway
Caption: Synthetic pathways and potential impurity formation.
Detailed Experimental Protocols
Protocol 1: Bromination of 4-methyl-nicotinic acid ethyl ester
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methyl-nicotinic acid ethyl ester (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature. If using a chlorinated solvent, wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution and then brine. If using acetic acid, carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Isolation: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Esterification of 2-Bromo-4-methyl-nicotinic acid
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: In a dry round-bottom flask, suspend 2-Bromo-4-methyl-nicotinic acid (1.0 eq) in anhydrous ethanol.
-
Addition of Catalyst: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a coupling agent (e.g., DCC with DMAP) to the mixture. Alternatively, the acid can be converted to the acid chloride using thionyl chloride or oxalyl chloride, followed by the addition of ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Isolation: Extract the product into an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Technical Support Center: Synthesis of Substituted Nicotinic Acid Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted nicotinic acid esters. Our aim is to help you navigate common challenges and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted nicotinic acid esters?
A1: Two of the most widely employed methods for the synthesis of substituted nicotinic acid esters, which are derivatives of pyridines, are the Hantzsch Pyridine Synthesis and the Guareschi-Thorpe Condensation. The Hantzsch synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine intermediate, which is then oxidized to the corresponding pyridine.[1][2][3][4][5] The Guareschi-Thorpe condensation provides a route to substituted 2-pyridones from cyanoacetic or cyanoacetamide and a 1,3-dicarbonyl compound, which can be further modified to obtain nicotinic acid derivatives.[6][7]
Q2: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields in the Hantzsch synthesis can stem from several factors. The classical one-pot method often suffers from harsh reaction conditions and long reaction times, which can lead to the formation of side products.[2] Inefficient oxidation of the dihydropyridine intermediate to the final pyridine product is another common reason for low yields.[2][8] To improve your yield, consider the following:
-
Catalyst Selection: The use of a catalyst, such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution, has been shown to significantly improve yields.[9]
-
Reaction Conditions: Microwave-assisted synthesis can lead to excellent yields (82%-94%), pure products, and shorter reaction times (2-7 minutes).[8]
-
Oxidizing Agent: While classical oxidants like nitric acid, potassium permanganate, and chromium trioxide are used, they can lead to side products and difficult workups.[2] Milder and more efficient oxidizing agents should be considered. A one-pot synthesis with direct aromatization using ferric chloride or manganese dioxide can also be effective.[2]
Q3: I am observing the formation of unexpected byproducts in my synthesis. What are the likely side reactions?
A3: Side reactions are a common challenge in the synthesis of substituted nicotinic acid esters. The specific byproducts will depend on the synthetic route and reaction conditions.
-
In Hantzsch Synthesis:
-
Over-Aromatization: The intermediate dihydropyridine can be susceptible to further reactions if not isolated or if the oxidation step is not well-controlled.
-
Michael Adducts: Incomplete cyclization can lead to the formation of stable Michael adducts from the reaction of the enamine and the α,β-unsaturated carbonyl intermediate.[10]
-
Symmetrical Pyridines: When synthesizing unsymmetrical pyridines, the use of two different β-dicarbonyl compounds can lead to the formation of undesired symmetrical pyridine byproducts.[1]
-
1,2-Dihydropyridine Isomers: Under certain conditions, the formation of the isomeric 1,2-dihydropyridine can occur alongside the desired 1,4-dihydropyridine.[11]
-
-
In Guareschi-Thorpe Synthesis:
-
Hydrolysis: The nitrile group of the cyanopyridone product can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.
-
Decarboxylation: If the reaction conditions are too harsh (e.g., high temperature), decarboxylation of the nicotinic acid derivative can occur.[12][13][14]
-
Q4: How can I minimize the formation of these side products?
A4: Minimizing side reactions often involves careful control of reaction parameters.
-
Temperature Control: Many side reactions are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.
-
Stoichiometry: Precise control of the reactant ratios is crucial, especially in multicomponent reactions like the Hantzsch synthesis, to avoid the formation of symmetrical byproducts when an unsymmetrical product is desired.
-
Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway and minimize the formation of undesired intermediates.
-
pH Control: For reactions sensitive to pH, such as those involving nitrile groups, maintaining the optimal pH can prevent unwanted hydrolysis. In the Guareschi-Thorpe synthesis, using ammonium carbonate can act as a buffer.[15]
-
Choice of Ammonia Source: The source of ammonia in the Hantzsch synthesis can impact the reaction outcome. Ammonium carbonate has been found to be a highly effective nitrogen source.[16][17]
Troubleshooting Guides
Hantzsch Pyridine Synthesis
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Dihydropyridine | Incomplete reaction. | - Extend reaction time and monitor by TLC. - Consider a moderate increase in temperature. - Use a catalyst such as p-toluenesulfonic acid (PTSA) or a Lewis acid.[9] |
| Formation of Knoevenagel condensation product or Michael adducts as stable side products. | - Optimize the order of reagent addition. - Consider a two-step procedure where the enamine or the Knoevenagel product is pre-formed. | |
| Formation of symmetrical pyridines in an unsymmetrical synthesis. | - Use a significant excess of one of the β-dicarbonyl compounds. - Employ a stepwise approach, isolating the intermediate before the final cyclization. | |
| Low Yield of Pyridine (from Dihydropyridine) | Incomplete oxidation. | - Choose a more efficient oxidizing agent (e.g., DDQ, CAN, or MnO₂). - Increase the stoichiometry of the oxidizing agent. - Optimize the reaction time and temperature for the oxidation step. |
| Degradation of the dihydropyridine or pyridine product. | - Use milder oxidation conditions. - Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).[18] | |
| Formation of 1,2-Dihydropyridine Isomer | Reaction conditions favoring the formation of the kinetic product. | - Adjust the solvent and temperature. Lower temperatures may favor the thermodynamic 1,4-dihydropyridine product.[11] |
Guareschi-Thorpe Condensation
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Pyridone | Inefficient cyclization. | - Use a modified protocol, such as the use of ammonium carbonate in an aqueous medium, which can significantly improve yields.[15][19] - Ensure the reaction goes to completion by monitoring with TLC. |
| Hydrolysis of the nitrile group. | - Maintain a neutral or slightly acidic pH during the reaction and workup. - Use anhydrous solvents if possible. | |
| Formation of Decarboxylated Byproduct | High reaction temperatures. | - Reduce the reaction temperature. - Use a milder catalyst if applicable.[14] |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | - If using the modified aqueous protocol, the product often precipitates. If not, try cooling the reaction mixture or adding a co-solvent to induce precipitation.[15] |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of substituted nicotinic acid esters and their precursors.
Table 1: Hantzsch Synthesis - Effect of Reaction Conditions on Yield
| Aldehyde | β-Ketoester | Ammonia Source | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | PTSA | Aqueous Micelles (SDS) | RT | 2.5 h | 96 | [2] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | None | Ethanol | Reflux | 5 h | 85 | [20] |
| Benzaldehyde | Methyl Acetoacetate | Ammonium Acetate | None | None | 60 | 15 min | 92 | [21] |
| 2-Nitrobenzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | CAN | None | RT | 20 min | 94 | [21] |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Carbonate | None | Water/Ethanol | 80 | 4 h | 96 | [15] |
Table 2: Guareschi-Thorpe Synthesis - Effect of Nitrogen Source and Solvent on Yield of 2,6-dihydroxy-4-methyl-3-cyanopyridine
| Nitrogen Source | Solvent | Time (h) | Yield (%) | Reference |
| Ammonium Acetate | Water/Acetic Acid | 24 | Mixture of products | [15] |
| Ammonium Acetate | Water/Ethanol | 24 | 68 | [15] |
| Ammonium Carbonate | Water/Ethanol | 4 | 96 | [15] |
| Ammonium Carbonate | Ethanol | 4 | 87 | [15] |
| Ammonium Carbonate | Water | 4 | 94 | [15] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylate
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.
-
Add ammonium acetate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure diethyl 1,4-dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylate.
Protocol 2: Modified Guareschi-Thorpe Synthesis of Ethyl 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Ammonium carbonate
-
Water
-
Ethanol
-
In a suitable reaction vessel, combine ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and ammonium carbonate (2 equivalents).
-
Add a 1:1 mixture of water and ethanol as the solvent.
-
Stir the mixture at 80 °C for 4 hours. The product will start to precipitate during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure ethyl 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
Visualizations
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Caption: Workflow for the Guareschi-Thorpe Condensation.
Caption: General Troubleshooting Logic for Synthesis Optimization.
References
- 1. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 13. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Amlodipine - Wikipedia [en.wikipedia.org]
- 19. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of Bromo-pyridines
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for the Suzuki coupling of bromo-pyridines.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with bromo-pyridines often challenging?
A1: The coupling of bromo-pyridines can be problematic due to the electron-deficient nature of the pyridine ring and the ability of the pyridine nitrogen's lone pair of electrons to coordinate with the palladium catalyst.[1][2] This coordination can lead to catalyst inhibition or deactivation, resulting in low reaction yields.[1][2][3]
Q2: What is the best palladium catalyst to start with for a Suzuki coupling of a bromo-pyridine?
A2: A good starting point is often a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.[1] For bromo-pyridines, using bulky, electron-rich phosphine ligands is highly recommended to shield the palladium center from the pyridine nitrogen and facilitate the catalytic cycle.[2]
Q3: Can I run the Suzuki coupling of a bromo-pyridine open to the air?
A3: It is strongly advised to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid partner.[1][3] Thoroughly degassing all solvents and the reaction mixture is crucial for reproducibility and high yields.[1]
Q4: Which is a more reactive coupling partner: a bromo-pyridine or a chloro-pyridine?
A4: Generally, the reactivity of the C-X bond towards oxidative addition, a key step in the catalytic cycle, follows the trend I > Br > Cl. Therefore, a bromo-pyridine is typically more reactive than a chloro-pyridine in Suzuki couplings.
Q5: My boronic acid seems to be decomposing during the reaction. What is happening and how can I prevent it?
A5: You are likely observing protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is common, especially in the presence of aqueous bases and at elevated temperatures.[1][3] To minimize this, you can use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2] Using anhydrous solvents and ensuring all glassware is dry can also help.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Catalyst Inhibition/Deactivation: The pyridine nitrogen is coordinating to the palladium catalyst.[1][2] | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium.[2] |
| Inefficient Oxidative Addition: The C-Br bond of the bromo-pyridine is not reactive enough under the current conditions.[2] | Increase the reaction temperature. Screen more electron-rich and bulky ligands to facilitate this step.[2] | |
| Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow.[1] | Ensure the base is strong enough and soluble in the reaction medium. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4] | |
| Poor Solubility: Starting materials are not fully dissolved. | Choose a solvent system where all components are soluble at the reaction temperature. Common choices include mixtures of dioxane/water or toluene/water.[5] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.[1][3] | Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw or sparging with an inert gas.[1] Maintain a positive pressure of nitrogen or argon.[1] |
| Debromination of the Pyridine: Replacement of the bromine atom with hydrogen. | This can be influenced by the choice of solvent and base.[3][5] Screening different reaction conditions may be necessary. | |
| Protodeboronation of Boronic Acid: Hydrolysis of the boronic acid.[1][3] | Use anhydrous solvents, fresh boronic acid, or switch to more stable boronic esters or trifluoroborate salts.[2] | |
| Reaction Not Going to Completion | Insufficient Catalyst Loading: The amount of active catalyst is too low. | Increase the catalyst loading, but be mindful of cost and potential for increased side reactions. |
| Inadequate Temperature: The reaction is too slow at the current temperature. | Cautiously increase the reaction temperature while monitoring for substrate and product decomposition.[1] | |
| Insufficient Base Strength or Amount: The base is not effectively promoting the transmetalation step.[1] | Use a stronger base or increase the equivalents of the current base.[4] |
Data on Catalyst, Ligand, and Base Performance
The selection of catalyst, ligand, and base is critical for a successful Suzuki coupling of bromo-pyridines. The following tables provide a summary of commonly used components and their typical performance.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Typical Performance with Bromo-pyridines | Notes |
| Pd(OAc)₂ | PPh₃ | 2-5 | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ | SPhos | 1-3 | Moderate to High | Bulky, electron-rich ligand helps stabilize the catalyst and promotes reductive elimination.[1] |
| Pd(PPh₃)₄ | (None) | 3-5 | Moderate | A common starting point, but may require optimization. |
| PdCl₂(dppf) | (None) | 2-5 | Moderate to High | Often effective for a range of Suzuki couplings.[3] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Typical Performance | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O or Dioxane/H₂O | Moderate to High | A common and cost-effective choice.[1][4] |
| K₃PO₄ | 2-3 | Dioxane or Toluene | High | A stronger base that is often very effective.[4] |
| Cs₂CO₃ | 2-3 | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
| Na₂CO₃ | 2-3 | EtOH/H₂O or Dioxane/H₂O | Moderate | Can be effective, particularly in aqueous alcohol mixtures. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyridine:
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the bromo-pyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add it at this stage.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki couplings of bromo-pyridines.
References
Technical Support Center: Synthesis of 2-Bromo-4-methyl-nicotinic acid ethyl ester
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Bromo-4-methyl-nicotinic acid ethyl ester, particularly focusing on addressing issues of low yield.
Troubleshooting Guide
Q1: My overall yield for the two-step synthesis is significantly lower than expected. What are the most likely causes?
Low overall yield in this synthesis typically points to issues in one or both of the key stages: the Sandmeyer reaction for the bromination of the pyridine ring, and the subsequent esterification. Common problems include incomplete reactions, side product formation, and degradation of intermediates. A systematic approach to identify the source of yield loss is recommended.
Q2: I am experiencing a low yield in the Sandmeyer reaction to produce 2-bromo-4-methyl-nicotinic acid. How can I improve this?
The Sandmeyer reaction, while versatile, can be sensitive to reaction conditions. Low yields often stem from three primary areas: incomplete diazotization, premature decomposition of the diazonium salt, or inefficient substitution with bromide.[1]
Troubleshooting the Sandmeyer Reaction:
| Potential Issue | Possible Cause | Recommended Solution |
| Incomplete Diazotization | Insufficient nitrous acid. | Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates sufficient reagent. If the test is negative, add a small amount of additional sodium nitrite solution. |
| Reaction temperature is too high. | Maintain a temperature of 0-5°C during the addition of sodium nitrite to ensure the stability of the nitrous acid. | |
| Decomposition of Diazonium Salt | The diazonium salt is thermally unstable. | Keep the reaction mixture at 0-5°C until the addition to the copper(I) bromide solution. Avoid prolonged storage of the diazonium salt solution. |
| Presence of impurities. | Use high-purity starting materials and reagents. | |
| Inefficient Bromide Substitution | Inactive copper(I) bromide catalyst. | Use freshly prepared or high-quality commercial copper(I) bromide. The catalyst can be washed with a small amount of the reaction solvent before use. |
| Reaction temperature is too low for substitution. | After the addition of the diazonium salt to the CuBr solution, the temperature may need to be gently warmed (e.g., to room temperature or slightly above) to drive the substitution to completion. Monitor the reaction by TLC or LC-MS. | |
| Side Product Formation | Formation of 2-hydroxy-4-methyl-nicotinic acid. | This occurs if the diazonium salt reacts with water. Ensure the reaction is performed under acidic conditions and that the diazonium salt solution is added promptly to the CuBr solution. |
| Formation of biaryl compounds. | This is a known side reaction in radical-mediated processes.[2] Optimizing reaction concentration and temperature can sometimes minimize this. |
Q3: My esterification of 2-bromo-4-methyl-nicotinic acid is inefficient, resulting in a low yield of the ethyl ester. What can I do?
The Fischer esterification is an equilibrium-limited reaction.[3] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side.
Troubleshooting the Esterification Reaction:
| Potential Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Equilibrium not shifted towards the product. | Use a large excess of ethanol, which also serves as the solvent.[3] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Insufficient acid catalyst. | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. | |
| Reaction time is too short. | Monitor the reaction progress by TLC. Nicotinic acid derivatives can be sterically hindered, requiring longer reaction times for complete conversion. | |
| Hydrolysis of the Ester | Presence of excess water during workup. | Ensure the reaction is completely quenched and neutralized before extraction. Minimize contact time with aqueous layers during the workup. |
| Product Loss During Purification | Co-elution with starting material or byproducts. | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective synthetic route involves a two-step process:
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Sandmeyer Reaction: Conversion of 2-amino-4-methyl-nicotinic acid to 2-bromo-4-methyl-nicotinic acid via diazotization followed by reaction with a copper(I) bromide catalyst.[2][4]
-
Fischer Esterification: Reaction of 2-bromo-4-methyl-nicotinic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester.[3]
Q2: What are some expected yields for analogous reactions that can be used as a benchmark?
| Reaction | Product | Reported Yield | Reference |
| Bromination of a hydroxynicotinic acid derivative | Methyl 4-bromo-6-methylnicotinate | 82% | [5] |
| Esterification of a hydroxynicotinic acid | Methyl 4-hydroxy-6-methylnicotinate | 88% | [5] |
Q3: What are the key parameters to control during the Sandmeyer reaction?
Temperature is the most critical parameter. The diazotization step must be carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt. The subsequent reaction with the copper(I) salt may require gentle warming to proceed to completion.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the Sandmeyer and esterification reactions. A suitable eluent system would typically be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
Q5: What are the common impurities or side products I should be aware of?
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From the Sandmeyer Reaction: The most common side product is the corresponding hydroxy compound (2-hydroxy-4-methyl-nicotinic acid), formed from the reaction of the diazonium salt with water. Biaryl compounds can also be formed.[2]
-
From the Esterification Reaction: The primary impurity will be the unreacted carboxylic acid. If the starting material for the Sandmeyer reaction was not fully consumed, you might also have the amino- or hydroxy-ester as an impurity.
Experimental Protocols
The following are detailed experimental protocols for the key reactions, based on established procedures for similar molecules.
Protocol 1: Synthesis of 2-Bromo-4-methyl-nicotinic acid (via Sandmeyer Reaction)
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-amino-4-methyl-nicotinic acid in an aqueous solution of hydrobromic acid (HBr).
-
Maintain the temperature between 0 and 5°C and slowly add a solution of sodium nitrite (NaNO₂) in water dropwise.
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Stir the mixture for an additional 20-30 minutes at this temperature after the addition is complete.
-
Confirm the presence of excess nitrous acid with starch-iodide paper.
-
-
Copper(I) Bromide Solution:
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for a period of time (e.g., 30-60 minutes) until gas evolution ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
-
Workup and Purification:
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of this compound (via Fischer Esterification)
-
Reaction Setup:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-methyl-nicotinic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
-
Esterification:
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude ester can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 2-Bromo-4-methyl-nicotinic acid ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Bromo-4-methyl-nicotinic acid ethyl ester". The following sections detail common impurities, purification protocols, and analytical methods to ensure the high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude "this compound"?
A1: The impurities present in your crude product will largely depend on the synthetic route used. The two most probable synthetic pathways are the Sandmeyer reaction of an amino-precursor and the Fischer esterification of the corresponding carboxylic acid.
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If synthesized via the Sandmeyer reaction , potential impurities include:
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Unreacted starting material: Ethyl 2-amino-4-methylnicotinate.
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Phenolic byproduct: Ethyl 2-hydroxy-4-methylnicotinate, formed from the reaction of the diazonium salt with water.
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De-aminated byproduct: Ethyl 4-methylnicotinate.
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Biaryl byproducts: Formed from radical coupling during the Sandmeyer reaction.
-
-
If synthesized via Fischer esterification , potential impurities include:
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Unreacted starting material: 2-Bromo-4-methyl-nicotinic acid.
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Residual acid catalyst: (e.g., sulfuric acid or p-toluenesulfonic acid).
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Q2: What is the recommended first step for purifying the crude product?
A2: An initial aqueous workup is highly recommended. This involves dissolving the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washing with aqueous solutions to remove water-soluble impurities. An acid-base extraction can be particularly effective.[1][2][3][4]
Q3: Which chromatographic method is best suited for purifying this compound?
A3: Silica gel column chromatography is a very effective method for separating "this compound" from its common impurities.[5] The choice of eluent is critical for good separation.
Q4: What is a good solvent system for recrystallizing the purified product?
A4: While a specific, universally optimal solvent system is not documented, a good starting point for recrystallization of esters is a binary solvent mixture.[6] This typically involves a solvent in which the compound is soluble at elevated temperatures and one in which it is less soluble at room temperature. Common choices for esters include mixtures of ethanol/water, or a polar solvent like ethyl acetate with a non-polar solvent like hexanes.[6][7]
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the purity of fractions.[8] By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify the fractions containing the pure product.
Troubleshooting Guides
Low Yield After Purification
| Issue | Potential Cause | Recommended Solution |
| Low recovery from column chromatography | The compound may be too soluble in the eluent, leading to co-elution with impurities. | Optimize the solvent system using TLC to achieve an Rf value of 0.2-0.3 for the target compound.[9] |
| The compound may be adsorbing irreversibly to the silica gel. | If the compound is suspected to be unstable on acidic silica, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[9] | |
| Significant loss of product during recrystallization | The chosen recrystallization solvent is not ideal, leading to poor crystal formation or the product remaining in the mother liquor. | Experiment with different solvent systems. The ideal solvent should dissolve the compound well when hot but poorly when cold.[8] |
| The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[10] |
Persistent Impurities
| Impurity Type | Identification Method | Recommended Removal Strategy |
| Acidic Impurities (e.g., 2-Bromo-4-methyl-nicotinic acid) | Can be detected by a broad peak in 1H NMR or by streaking on a TLC plate. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move to the aqueous layer.[1][2] |
| Basic Impurities (e.g., Ethyl 2-amino-4-methylnicotinate) | Can be identified by its characteristic signals in 1H NMR. | Perform an acid-base extraction with a dilute aqueous acid (e.g., 1M HCl). The basic impurity will be protonated and extracted into the aqueous phase.[4][11] |
| Polar, Non-ionizable Impurities (e.g., Ethyl 2-hydroxy-4-methylnicotinate) | Will have a lower Rf value on TLC compared to the product. | Optimize silica gel column chromatography. A less polar eluent system will retain the more polar impurity on the column, allowing for the elution of the desired product. |
| Non-polar Impurities (e.g., de-aminated or biaryl byproducts) | Will have a higher Rf value on TLC compared to the product. | Use silica gel column chromatography with a more polar eluent system to elute the product while the non-polar impurities travel faster down the column. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic or Basic Impurities
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Dissolution: Dissolve the crude "this compound" in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
For Acidic Impurity Removal:
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Transfer the organic solution to a separatory funnel.
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Add an equal volume of saturated aqueous sodium bicarbonate solution and shake vigorously.[1][2]
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Allow the layers to separate and drain the lower aqueous layer.
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Repeat the wash with sodium bicarbonate solution.
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Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
-
For Basic Impurity Removal:
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Follow the same procedure as above, but use 1M hydrochloric acid instead of sodium bicarbonate solution.[11]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the partially purified product.
Protocol 2: Silica Gel Column Chromatography
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TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.2-0.3.[9]
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring there are no air bubbles.[8][12]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Elute the column with the chosen solvent system, collecting fractions in separate test tubes.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified "this compound".
Protocol 3: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.
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Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.[10]
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Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Thin Layer Chromatography (TLC) Data (Hypothetical Example)
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization Method |
| This compound | 0.35 | UV light (254 nm), Iodine vapor |
| Ethyl 2-amino-4-methylnicotinate | 0.15 | UV light (254 nm), Stains (e.g., ninhydrin) |
| Ethyl 2-hydroxy-4-methylnicotinate | 0.20 | UV light (254 nm), Stains (e.g., permanganate) |
| 2-Bromo-4-methyl-nicotinic acid | Baseline (streaking) | UV light (254 nm), Stains (e.g., bromocresol green)[13] |
Table 2: HPLC Purity Analysis (Hypothetical Example)
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 0.5 | Ethyl 2-hydroxy-4-methylnicotinate |
| 2 | 3.8 | 99.3 | This compound |
| 3 | 5.2 | 0.2 | Unidentified byproduct |
Visualizations
Caption: General purification workflow for "this compound".
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. magritek.com [magritek.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Purity of 2-Bromo-4-methyl-nicotinic acid ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-4-methyl-nicotinic acid ethyl ester.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
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Symptom: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) analysis, indicating the presence of significant impurities.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The presence of starting materials is a common impurity. Monitor the reaction progress closely by TLC until the starting materials are consumed.
-
Side Reactions: The synthesis of pyridine derivatives can sometimes lead to the formation of isomers or other byproducts. Careful control of reaction temperature and stoichiometry is crucial.
-
Work-up Issues: Improper work-up can lead to the introduction of aqueous or salt impurities. Ensure thorough separation of organic and aqueous layers and wash the organic layer with brine to remove residual water.
-
Issue 2: Difficulty with Column Chromatography Purification
-
Symptom: Co-elution of the desired product with impurities, leading to poor separation.
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from impurities.
-
Troubleshooting: Systematically vary the solvent ratio (e.g., petroleum ether and ethyl acetate) and monitor the separation by TLC to find the optimal eluent system that provides good separation between the product and impurity spots. A retention factor (Rf) of 0.2-0.4 for the desired compound is often a good target for column chromatography.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
Troubleshooting: Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
-
-
Compound Degradation on Silica Gel: The basic nature of the pyridine ring can sometimes lead to interactions with the acidic silica gel, causing streaking or degradation.
-
Troubleshooting: Consider neutralizing the silica gel with a small amount of a non-polar base like triethylamine (0.1-1%) in the eluent. Alternatively, using a different stationary phase like neutral alumina might be beneficial.
-
-
Issue 3: Product Fails to Crystallize During Recrystallization
-
Symptom: The purified product remains as an oil and does not solidify upon cooling.
-
Possible Causes & Solutions:
-
Residual Solvent: The presence of even small amounts of solvent can inhibit crystallization. Ensure the product is thoroughly dried under vacuum.
-
Inappropriate Solvent Choice: The solvent may not be suitable for recrystallization.
-
Troubleshooting: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Perform small-scale solubility tests with a range of solvents (e.g., hexanes, ethanol, isopropanol, or mixtures) to identify a suitable system.
-
-
Supersaturation: The solution may be supersaturated.
-
Troubleshooting: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
-
-
Cooling Rate: Cooling the solution too quickly can lead to oiling out.
-
Troubleshooting: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While a specific synthesis protocol dictates the exact impurity profile, common impurities in the synthesis of related nicotinic acid esters can include:
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Unreacted starting materials.
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Isomeric byproducts formed during bromination.
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Hydrolysis of the ester to the corresponding carboxylic acid (2-Bromo-4-methyl-nicotinic acid).
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Over-brominated or under-brominated species.
Q2: What is a recommended starting point for column chromatography purification?
A2: Based on purification of similar compounds like methyl 4-bromo-6-methylnicotinate, a good starting point for silica gel column chromatography is a solvent system of petroleum ether (or hexanes) and ethyl acetate.[1] A common starting ratio is 4:1 (petroleum ether:ethyl acetate), which can then be optimized based on TLC analysis of the crude product.[1]
Q3: How can I remove the corresponding carboxylic acid impurity?
A3: If your product is contaminated with the hydrolyzed carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The basic wash will deprotonate the carboxylic acid, making it water-soluble and allowing it to be extracted into the aqueous layer. The desired ester product will remain in the organic layer.
Q4: Are there any specific storage recommendations for the purified product?
A4: To maintain the purity of this compound, it is advisable to store it in a cool, dry, and dark place. To prevent potential hydrolysis of the ester, storage under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is recommended.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 65996-17-0 | C₉H₁₀BrNO₂ | 244.09 |
| 2-Bromo-3-pyridinecarboxylic acid methyl ester | 52718-95-3 | C₇H₆BrNO₂ | 216.03 |
| 4-Bromo-pyridine-2-carboxylic acid ethyl ester | 62150-47-4 | C₈H₈BrNO₂ | 230.06 |
| Methyl 4-bromo-6-methylnicotinate | Not Available | C₉H₁₀BrNO₂ | 244.09 |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 petroleum ether:ethyl acetate).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
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Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of compounds.
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Fraction Collection: Collect fractions of the eluting solvent in separate test tubes.
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Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the impure product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, hexanes, or a mixture). Heat the mixture to boiling. If the solid dissolves completely, it is a potential solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent.
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Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for identifying and addressing common purification challenges.
References
Technical Support Center: Synthesis of 2-Bromo-4-Substituted Pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-4-substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 2-bromo-4-substituted pyridines?
A1: There are two main strategies for the synthesis of 2-bromo-4-substituted pyridines:
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Sandmeyer-Type Reaction: This is often the most reliable method for achieving high regioselectivity. It involves the diazotization of a 2-amino-4-substituted pyridine precursor with a nitrite source (e.g., sodium nitrite) in the presence of hydrobromic acid, followed by decomposition of the resulting diazonium salt, typically catalyzed by copper(I) bromide.[1]
-
Direct Electrophilic Bromination: This method involves the direct bromination of a 4-substituted pyridine using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The regioselectivity of this reaction is highly dependent on the nature of the 4-substituent and the reaction conditions.
Q2: How does the electronic nature of the 4-substituent affect the synthesis?
A2: The substituent at the 4-position significantly influences the reactivity of the pyridine ring.
-
Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) activate the pyridine ring, making it more susceptible to electrophilic attack. In direct bromination, this can lead to faster reactions but may also increase the risk of over-bromination and the formation of multiple isomers.[2]
-
Electron-Withdrawing Groups (EWGs) such as cyano (-CN) or trifluoromethyl (-CF₃) deactivate the pyridine ring, making electrophilic substitution more difficult. This can lead to sluggish or incomplete reactions and may require harsher conditions. For Sandmeyer reactions, EWGs on the starting aniline can increase the reactivity of the diazonium salt.
Q3: I am observing a significant amount of a phenolic byproduct in my Sandmeyer reaction. What is the cause and how can I prevent it?
A3: The formation of a 4-substituted-2-hydroxypyridine is a common side reaction in the Sandmeyer synthesis. This occurs when the intermediate diazonium salt is attacked by water, which acts as a nucleophile, instead of the bromide ion.[3][4]
Prevention Strategies:
-
Maintain Low Temperatures: Keep the reaction temperature at 0°C or below during the diazotization and copper-catalyzed decomposition steps. This minimizes the rate of the competing hydroxylation reaction.[3]
-
Use Anhydrous Conditions (where possible): While the reaction is often run in aqueous acid, minimizing extraneous water can help.
-
Prompt Conversion: Use the diazonium salt immediately after its formation, as it has limited stability in aqueous solutions and can decompose to the phenol over time.[4]
Q4: My direct bromination is not regioselective and I'm getting a mixture of 2-bromo and 3-bromo isomers. How can I improve the selectivity?
A4: Achieving high regioselectivity for the 2-position during direct bromination can be challenging as electrophilic attack can also occur at the 3- and 5-positions.
Strategies to Enhance Selectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often more regioselective for the bromination of activated pyridines compared to elemental bromine (Br₂).[5]
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the isomer ratio. It is recommended to perform test reactions to optimize these parameters for your specific substrate.
-
Protecting Groups/Directing Groups: In some cases, a temporary protecting group can be used to block more reactive sites and direct bromination to the desired position.
Troubleshooting Guides
Guide 1: Sandmeyer-Type Reaction Issues
| Observation | Potential Cause(s) | Suggested Solutions |
| Low or No Product Yield | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Ineffective copper catalyst. | 1. Ensure the correct stoichiometry of sodium nitrite is used. Maintain vigorous stirring during addition. 2. Strictly maintain the reaction temperature at or below 0°C throughout the diazotization and addition to the copper salt. 3. Use fresh, high-quality copper(I) bromide. |
| Significant Phenolic Byproduct | The diazonium salt is reacting with water. | 1. Maintain a low temperature (-5°C to 0°C) to minimize this side reaction. 2. Ensure the diazonium salt solution is added to the copper bromide solution without unnecessary delay. |
| Unreacted 2-amino-4-substituted pyridine in Product | 1. Insufficient amount of sodium nitrite. 2. Inefficient mixing of reagents. | 1. Re-check calculations and ensure at least a stoichiometric amount of sodium nitrite is used. 2. Ensure vigorous and efficient stirring throughout the addition of the nitrite solution. |
| Presence of Di-brominated Byproducts | Excess bromine is present or formed, leading to further bromination. | 1. Use a stoichiometric amount of bromine relative to the starting amine. 2. Avoid excessively long reaction times after the diazotization is complete. |
Guide 2: Direct Electrophilic Bromination Issues
| Observation | Potential Cause(s) | Suggested Solutions |
| Low Yield / No Reaction | The pyridine ring is deactivated by an electron-withdrawing group at the 4-position. | 1. Increase the reaction temperature. 2. Use a more reactive brominating agent (e.g., Br₂ with a Lewis acid catalyst), but be aware this may reduce selectivity. 3. Increase the reaction time. |
| Formation of Isomeric Byproducts (e.g., 3-bromo) | Lack of regioselectivity in the electrophilic attack. | 1. Switch from Br₂ to a more selective reagent like N-Bromosuccinimide (NBS). 2. Screen different solvents to find conditions that favor 2-bromination. 3. Consider a different synthetic route, such as the Sandmeyer reaction, which offers better regiocontrol. |
| Formation of Di- or Poly-brominated Products | The reaction conditions are too harsh, or an excess of the brominating agent was used. | 1. Use only one equivalent of the brominating agent. 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
Data Presentation
Table 1. Representative Yields for the Synthesis of 2-Bromo-4-Substituted Pyridines.
| 4-Substituent | Synthetic Method | Product | Isolated Yield (%) | Reference |
| -CH₃ | Sandmeyer-Type | 2-Bromo-4-methylpyridine | ~95% | [1] |
| -CH₃ | Ru(II)-mediated | Di- and Tri-pyridyl-2-pyridones | 15% and 32% | [6] |
| -CF₃ | Ru(II)-mediated | Pyridyl-disubstituted 2-pyridone | 38% | [6] |
| -OCH₃ | Nucleophilic Substitution | 2-Bromo-4-methoxypyridine | 25-62% | [7] |
| -Cl | Nucleophilic Substitution | 2-Bromo-4-methoxypyridine | 25% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methylpyridine via Sandmeyer-Type Reaction
This protocol is adapted from established procedures for the diazotization of 2-aminopyridines.[1][3]
Materials:
-
2-Amino-4-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-salt bath
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% HBr.
-
Cooling: Cool the mixture to between -5°C and 0°C using an ice-salt bath, with vigorous stirring.
-
Bromination: Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 0°C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0°C. After the addition is complete, stir for an additional 30 minutes at this temperature.
-
Work-up: Slowly allow the reaction mixture to warm to room temperature.
-
Neutralization: Carefully adjust the pH of the solution to ~9 by the slow addition of a 50% NaOH solution, keeping the internal temperature below 20°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Direct Bromination of a 4-Substituted Pyridine using NBS
This protocol describes a general method for the regioselective bromination of an activated pyridine ring.
Materials:
-
4-Substituted Pyridine (e.g., 4-methylpyridine)
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., CCl₄, CH₃CN, or DMF)
-
Radical initiator (e.g., AIBN or benzoyl peroxide), if performing a free-radical side-chain bromination (not for ring bromination). For electrophilic ring bromination, this is often omitted.
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the 4-substituted pyridine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) to the solution in portions at room temperature or below, depending on the reactivity of the substrate.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to reflux) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Quenching and Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Extract the aqueous layers with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Decision workflow for synthesizing 2-bromo-4-substituted pyridines.
Caption: Troubleshooting logic for low yields in Sandmeyer reactions.
Caption: Competing pathways in the Sandmeyer reaction leading to product or byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
"2-Bromo-4-methyl-nicotinic acid ethyl ester" reaction parameter optimization
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and reaction parameter optimization of 2-Bromo-4-methyl-nicotinic acid ethyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically proceeds in two main stages: bromination of 4-methylnicotinic acid and subsequent esterification.
Issue 1: Low or No Yield of 2-Bromo-4-methyl-nicotinic acid (Bromination Step)
| Possible Cause | Suggested Solution |
| Insufficient Reaction Temperature | The bromination of the electron-deficient pyridine ring often requires elevated temperatures to proceed efficiently. Ensure the reaction temperature is maintained at the recommended level, which for similar substrates can be in the range of 80-120°C.[1] |
| Inadequate Brominating Agent | The choice and quality of the brominating agent are critical. For pyridine derivatives, N-Bromosuccinimide (NBS) or bromine (Br₂) are commonly used.[2][3] Ensure the reagent is fresh and of high purity. The reactivity can be influenced by the solvent; for example, oleum or sulfuric acid can be used as a solvent to activate the ring for bromination. |
| Short Reaction Time | These reactions can be slow. Monitor the reaction progress using techniques like TLC, HPLC, or GC to ensure it has gone to completion. Reaction times of 10-14 hours are not uncommon for similar reactions.[1] |
| Impure Starting Material | Impurities in the 4-methylnicotinic acid can lead to side reactions or inhibit the primary reaction. Use highly purified starting material. |
Issue 2: Formation of Multiple Products (Low Purity) in Bromination
| Possible Cause | Suggested Solution |
| Over-bromination | An excess of the brominating agent can lead to the formation of di- or poly-brominated products.[1][2] Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary for full conversion, but large excesses should be avoided. Consider portion-wise addition of the brominating agent.[2] |
| Incorrect Reaction Temperature | Excessively high temperatures can reduce the selectivity of the reaction, leading to the formation of isomeric byproducts. Optimize the temperature based on literature for analogous compounds.[1] |
| Non-regioselective Bromination | The directing effects of the carboxylic acid and methyl groups on the pyridine ring influence the position of bromination. While the 2-position is targeted, other isomers may form. Careful control of reaction conditions (temperature, catalyst) is crucial for regioselectivity. |
Issue 3: Low Yield of Ethyl Ester (Esterification Step)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Fischer esterification is an equilibrium-driven process. To drive the reaction towards the product, use a large excess of ethanol (which also acts as the solvent) and a suitable acid catalyst (e.g., concentrated sulfuric acid).[4] Removing the water formed during the reaction, for instance by using a Dean-Stark apparatus, can also increase the yield.[5] |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow or incomplete reaction. Typical catalyst loading for Fischer esterification is 1-5 mol% of the carboxylic acid. |
| Hydrolysis of Product during Workup | During the workup, ensure that the pH is carefully controlled. Premature neutralization or exposure to basic conditions can hydrolyze the ester back to the carboxylic acid. Neutralize with a weak base like sodium bicarbonate solution. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the bromination of 4-methylnicotinic acid?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring is electron-deficient, which makes this reaction more challenging than the bromination of benzene. The reaction often requires harsh conditions, such as high temperatures and the use of a strong acid solvent like oleum or sulfuric acid, to activate the ring towards the electrophile (e.g., Br⁺ generated from Br₂).[1]
Q2: What are the most common brominating agents for this type of reaction?
A2: Common brominating agents for pyridine derivatives include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).[2][3] The choice of agent can affect the reactivity and selectivity of the reaction.
Q3: What are potential side reactions or byproducts in the bromination step?
A3: Potential side reactions include the formation of polybrominated products if an excess of the brominating agent is used.[1] Isomeric monobrominated products can also be formed depending on the regioselectivity of the reaction conditions.
Q4: What are the recommended methods for purifying the final product, this compound?
A4: Common purification techniques for this type of compound include column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[3]
Q5: How can I monitor the progress of the reaction?
A5: The progress of both the bromination and esterification steps can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).[1][6] This allows you to determine when the starting material has been consumed and the reaction is complete.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methyl-nicotinic acid (Adapted from analogous procedures)
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylnicotinic acid (1.0 eq).
-
Solvent and Reagent Addition: Add fuming sulfuric acid (oleum) as the solvent. To the stirred solution, slowly add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 100-110°C and stir for 8-12 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask, dissolve the 2-Bromo-4-methyl-nicotinic acid (1.0 eq) in a large excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ethyl ester. If necessary, purify further by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-Bromo-4-methylnicotinate and Ethyl 2-Chloro-4-methylnicotinate
For researchers and professionals in the field of drug development and synthetic organic chemistry, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost, and overall success of a synthetic route. Substituted nicotinic acid esters are valuable intermediates, and the choice between a bromo or chloro derivative at the 2-position can have significant implications for subsequent cross-coupling reactions. This guide provides an objective comparison of Ethyl 2-Bromo-4-methylnicotinate and Ethyl 2-Chloro-4-methylnicotinate, supported by representative experimental data and detailed protocols for key transformations.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of these reagents is essential for their proper handling, storage, and use in reactions. The following table summarizes key properties for both compounds.
| Property | Ethyl 2-Bromo-4-methylnicotinate | Ethyl 2-Chloro-4-methylnicotinate |
| CAS Number | 65996-17-0[1] | 50840-02-3[2][3] |
| Molecular Formula | C₉H₁₀BrNO₂[4] | C₉H₁₀ClNO₂[2] |
| Molecular Weight | 244.09 g/mol [5] | 199.64 g/mol [2] |
| Appearance | Data not available | - |
| Boiling Point | ~263 °C (for 5-bromo-2-methyl analog)[5] | 274.7 °C at 760 mmHg[2][6] |
| Density | ~1.439 g/cm³ (for 5-bromo-2-methyl analog)[5] | 1.208 g/cm³[2] |
| Refractive Index | ~1.541 (for 5-bromo-2-methyl analog)[5] | 1.523[2] |
| Solubility | Slightly soluble in water (for 5-bromo-2-methyl analog)[5] | Data not available |
Note: Some physical data for the bromo-compound is for a positional isomer (5-bromo-2-methylnicotinic acid ethyl ester) and should be considered as an approximation.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary difference in the application of these two compounds lies in their reactivity in cross-coupling reactions. The carbon-halogen bond strength is a crucial factor, with the C-Br bond being weaker than the C-Cl bond. This difference dictates that the C-Br bond undergoes oxidative addition to a Pd(0) catalyst more readily than the C-Cl bond. Consequently, Ethyl 2-Bromo-4-methylnicotinate is generally more reactive and often requires milder reaction conditions.
The following diagram illustrates a typical workflow for performing such a cross-coupling reaction.
References
A Comparative Guide to the Synthesis of 4-Methyl-Nicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-methyl-nicotinic acid esters, key intermediates in the development of various pharmaceuticals, can be achieved through several synthetic routes. The selection of an optimal pathway is contingent upon factors such as desired yield, reaction scalability, availability of starting materials, and sensitivity of functional groups. This guide provides a comparative analysis of common synthetic methods, supported by experimental data, to inform the selection of the most suitable route for your research and development needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different methods of synthesizing 4-methyl-nicotinic acid esters and related nicotinates.
| Method | Starting Material | Reagents & Catalyst | Solvent(s) | Temperature | Reaction Time | Yield (%) |
| Fischer Esterification | Nicotinic Acid | Methanol, Concentrated Sulfuric Acid | Methanol | Reflux | 13 hours | 23.39% |
| Fischer Esterification (Solid Acid Catalyst) | Nicotinic Acid | Ethanol, Toluene, HND230 solid acid catalyst | Toluene | 55°C to Reflux | 4+ hours | up to 97% |
| Coupling Agent-Mediated Esterification | 4-Hydroxy-6-methylnicotinic acid | Methanol, EDCI, DMAP | DCM, Methanol | Reflux | Not Specified | 88% |
| Transesterification | Methyl Nicotinate, Menthol | Sodium Methoxide | None | 70-120°C | Not Specified | 83-87% |
| Acid Chloride Formation | Isonicotinic Acid | Thionyl Chloride, DMF | None (initially) | 40°C | 30 minutes | 98% (for acid chloride) |
Experimental Protocols
Fischer Esterification using a Solid Acid Catalyst
This method offers a high-yield and environmentally friendly approach to the synthesis of ethyl nicotinate, which can be adapted for 4-methyl-nicotinic acid.
Materials:
-
Nicotinic acid
-
Absolute ethanol
-
Toluene
-
HND230 solid acid catalyst
Procedure:
-
To a 500 mL four-necked flask, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), HND230 solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).
-
Slowly heat the mixture to 55°C and stir for 4 hours.
-
Increase the temperature to reflux and remove the water formed during the reaction using a Dean-Stark trap.
-
Once no more water is collected, the reaction is considered complete.
-
Cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration.
-
Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.
Coupling Agent-Mediated Esterification
This protocol details the synthesis of methyl 4-hydroxy-6-methylnicotinate and demonstrates a modern and efficient esterification method using coupling agents.[1]
Materials:
-
4-Hydroxy-6-methylnicotinic acid
-
Dichloromethane (DCM)
-
Methanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
To a solution of 4-hydroxy-6-methylnicotinic acid (30.6 g, 200 mmol) in a mixture of DCM (250 mL) and methanol (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.222 g, 10.00 mmol) at room temperature.[1]
-
Stir the solution under reflux conditions.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.[1]
-
Concentrate the reaction mixture on a rotary evaporator.
-
Purify the residue by silica gel column chromatography (DCM/MeOH = 20:1 by volume) to yield the product.[1]
Transesterification
This process is useful for converting one ester to another, for example, in the synthesis of menthyl nicotinate from methyl nicotinate.
Materials:
-
Methyl nicotinate
-
Menthol
-
Sodium methoxide solution (5.4 M in methanol)
Procedure:
-
Melt menthol (615.20 g, 3.9 M) and methyl nicotinate (360.00 g, 2.6 M) in a reactor equipped with a distillation column under vacuum.
-
Add the sodium methoxide solution (24.80 g).
-
Stir and gradually heat the resulting mixture to 70-120°C under a vacuum of 100-400 mbar to distill off the methanol generated by the reaction.
Esterification via Acid Chloride Formation
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with the desired alcohol.
Materials:
-
Isonicotinic acid
-
Thionyl chloride
-
Dimethylformamide (DMF)
-
Anhydrous alcohol (e.g., methanol or ethanol)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
Procedure: Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride [2]
-
Carefully add thionyl chloride (60 mL) to a stirred mixture of isonicotinic acid (24.6 g, 0.2 mol) and DMF (1 mL).
-
After the initial vigorous gas evolution subsides and the acid dissolves (approximately 30 minutes), remove the excess thionyl chloride in vacuo.
-
Add diethyl ether (200 mL) to the residue, filter the crude product, wash with diethyl ether, and dry in vacuo at 40°C to yield the acid chloride hydrochloride (98% yield).[2]
Step 2: Ester Formation
-
Dissolve the acid chloride hydrochloride in anhydrous THF.
-
Add the desired alcohol and triethylamine as a base.
-
Stir the reaction at room temperature until completion.
-
The workup typically involves filtration of the triethylamine hydrochloride salt and removal of the solvent in vacuo, followed by purification if necessary.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
References
Reactivity Face-Off: Bromo- vs. Chloro-Pyridines in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, pivotal in the development of pharmaceuticals and functional materials.[1][2][3] Pyridine-containing molecules are ubiquitous in medicinal chemistry, making the functionalization of halopyridines a critical synthetic operation. The choice between bromo- and chloro-pyridine building blocks is a frequent decision point, balancing reactivity against cost and availability. This guide provides an objective, data-driven comparison of their performance in key cross-coupling reactions.
The fundamental principle governing the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond.[1][4] The reaction mechanism typically proceeds through an oxidative addition step, where the palladium catalyst inserts into the C-X bond. This step is often rate-determining.[1][3] The established trend for C-X bond dissociation energies is C-I > C-Br > C-Cl.[1] Consequently, the weaker C-Br bond is more readily cleaved than the stronger C-Cl bond, rendering bromopyridines generally more reactive than their chloro- counterparts.[3][4] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.[4]
However, significant advancements in ligand and catalyst technology have developed highly active systems capable of activating the more robust C-Cl bond, albeit often requiring more forcing conditions.[1][3] Chloro-pyridines are often more cost-effective and available in a wider variety of substitution patterns, making them attractive for large-scale synthesis.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between a halide and an organoboron reagent, is one of the most widely utilized cross-coupling reactions. The difference in reactivity between bromo- and chloro-pyridines is particularly pronounced in this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) |
| 3-Bromopyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 °C / 6 h | High | [5] |
| 3-Chloropyridine | Arylboronic acid pinacol ester | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 °C / 12-24 h | Good to High | [5] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 °C / 2 h | 95 | [1] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 °C / 18 h | 92 | [1] |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, bromopyridines generally exhibit higher reactivity, though specialized ligands have enabled the efficient coupling of chloro-pyridines.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 °C / 4 h | 98 | [1] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 °C / 16 h | 94 | [1] |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | 100 °C / 12 h | High | [6] |
| 3-Chloropyridine | Aniline | RuPhos Pd G3 | LiHMDS | Toluene | 100 °C / 18 h | High | [6] |
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of Br > Cl is also observed in this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 °C / 6 h | 90 | [1] |
| 2-Chloropyridine | Phenylacetylene | Pd₂(dba)₃ / Xantphos / CuI | Cs₂CO₃ | Dioxane | 120 °C / 24 h | 85 | [1] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C / 3 h | up to 96 | [7] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol for Reactivity Comparison
Objective: To directly compare the yield of a coupled product starting from a bromo- vs. a chloro-pyridine under identical, mild conditions.
Materials:
-
2-Bromopyridine or 2-Chloropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Determine the isolated yield for a direct comparison.
Representative Buchwald-Hartwig Amination Protocol
Materials:
-
3-Bromopyridine or 3-Chloropyridine (1.0 mmol)
-
Aniline (1.2 mmol)
-
RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol)
-
Anhydrous Toluene (5 mL)
-
Glovebox or Schlenk line techniques
Procedure:
-
Inside a glovebox or under a robust inert atmosphere, add the halopyridine (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol), and LiHMDS (1.5 mmol) to a dry reaction vessel.
-
Add anhydrous toluene, followed by aniline (1.2 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired aminopyridine.
Visualizing the Chemistry
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Standard experimental workflow for comparing cross-coupling reactivity.
Conclusion
The choice between bromo- and chloro-pyridines in cross-coupling reactions is a strategic decision based on a trade-off between reactivity and cost. Bromopyridines are inherently more reactive due to the weaker C-Br bond, generally leading to higher yields under milder conditions and with a broader range of catalysts.[1] This makes them the preferred substrate when sensitive functional groups are present or when mild conditions are paramount.[1] Conversely, chloro-pyridines, while less reactive, are often more economical and widely available.[1] The continuous evolution of highly active and specialized catalyst systems has significantly expanded the utility of chloro-pyridines, making them viable and often preferred substrates for large-scale synthetic campaigns where process optimization can overcome their lower intrinsic reactivity.[3] Researchers and drug development professionals should consider these factors when designing synthetic routes to novel pyridine-containing molecules.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Bromo-4-methyl-nicotinic acid ethyl ester Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. Nicotinic acid and its derivatives have long been a fertile ground for this exploration, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the potential biological activities of "2-Bromo-4-methyl-nicotinic acid ethyl ester" and its derivatives, placing them in context with other nicotinic acid analogs. While direct experimental data for the title compound is limited in publicly available literature, by examining its structural relatives, we can infer its potential and guide future research.
This guide synthesizes available data on the antimicrobial, anticancer, vasodilatory, and hypolipidemic properties of various nicotinic acid derivatives, presenting quantitative data where possible, detailing experimental methodologies, and visualizing key pathways to provide a comprehensive resource for further investigation.
Comparative Analysis of Biological Activities
The biological activity of nicotinic acid derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. The introduction of a bromine atom and a methyl group, as seen in the 2-bromo-4-methylpyridine scaffold, can confer unique physicochemical properties that may translate to distinct biological effects.
Antimicrobial Activity
Several derivatives of nicotinic acid have demonstrated promising antimicrobial properties. The data below compares the activity of various nicotinic acid analogs against different microbial strains. While specific data for "this compound" is not available, the table includes data for related isonicotinic acid derivatives to provide a comparative baseline.
| Compound/Derivative Class | Test Organism(s) | Activity Metric (e.g., MIC) | Reference |
| Isonicotinic acid hydrazide derivatives | Pseudomonas aeruginosa, Klebsiella pneumoniae, Streptococcus pneumoniae, Staphylococcus aureus | MIC: 0.195 - 0.220 µg/mL against P. aeruginosa | [1] |
| Acylhydrazone derivatives of nicotinic acid | Gram-positive bacteria (e.g., Staphylococcus epidermidis, Staphylococcus aureus MRSA) | MIC: 1.95 - 15.62 µg/mL | [2] |
| 1,3,4-Oxadiazoline derivatives of nicotinic acid | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | MIC: 7.81 - 15.62 µg/mL | [2] |
| Nicotinamide derivatives | Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Enterococcus faecalis, Candida albicans | Growth inhibition at 0.016 - 0.03 mM | [3][4] |
Anticancer Activity
The pyridine scaffold is a key component in numerous anticancer agents. Derivatives of 2-substituted-4-methylpyridine have shown cytotoxic activity against various cancer cell lines. The table below presents a summary of these findings, offering a glimpse into the potential of the "2-Bromo-4-methyl-nicotinic acid" backbone in oncology research.
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (IC50) | Reference(s) |
| 2-Aryl-4-methylpyridine derivatives | HeLa (Cervical), MCF-7 (Breast) | ~10-25 µM | [5] |
| 2-Heteroaryl-4-methylpyridine derivatives | PC-3 (Prostate), HepG2 (Liver) | ~5-20 µM | [5] |
| Novel nicotinic acid-based agents | HCT-15 (Colon), PC-3 (Prostate) | IC50 = 0.068 µM (VEGFR-2 inhibition) | [6] |
| Substituted pyridine derivatives | NCIH 460 (Lung), RKOP 27 (Colon) | IC50 = 16 - 25 nM | [7] |
Vasodilatory and Hypolipidemic Activities
Nicotinic acid is well-known for its vasodilatory and lipid-lowering effects. These activities are primarily mediated through the GPR109A receptor. While direct data on "this compound" is unavailable, the following table summarizes the activities of other nicotinic acid derivatives.
| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |
| Nicotinic Acid | Vasodilation | Induces cutaneous vasodilation (flushing) via prostaglandin release. | |
| Nicotinic Acid | Hypolipidemic | Reduces LDL and triglycerides, and increases HDL cholesterol. | |
| 2-(1-adamantylthio)nicotinic acid | Vasorelaxation | Potent vasorelaxant with an ED50 of 21.3 nM. | [8] |
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the growth medium directly in the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted microbial suspension to each well containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Workflow for Broth Microdilution Assay
Workflow for determining Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Test compound
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[11] The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Cytotoxicity Assay
Workflow for assessing cytotoxicity using the MTT assay.
Vasorelaxation Assay: Aortic Ring Method
This ex vivo method assesses the ability of a compound to relax pre-constricted blood vessel segments.
Materials:
-
Test compound
-
Isolated thoracic aorta from a rat or mouse
-
Krebs-Henseleit (K-H) buffer
-
Vasoconstrictor (e.g., phenylephrine)
-
Organ bath system with force transducers
Procedure:
-
Aortic Ring Preparation: Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in an organ bath containing oxygenated K-H buffer at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension.
-
Contraction: Induce a stable contraction with a vasoconstrictor like phenylephrine.
-
Compound Addition: Add the test compound in a cumulative concentration-dependent manner.
-
Data Recording: Record the changes in tension to determine the extent of relaxation.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor and calculate the ED50 value (the concentration of the compound that produces 50% of the maximal relaxation).[8]
Hypolipidemic Activity Assay: HMG-CoA Reductase Inhibition
This in vitro assay measures the ability of a compound to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Materials:
-
Test compound
-
HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[12]
-
Data Analysis: Calculate the percentage of inhibition of HMG-CoA reductase activity compared to a control without the inhibitor and determine the IC50 value.
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of nicotinic acid derivatives is crucial for rational drug design.
Nicotinic Acetylcholine Receptor (nAChR) Signaling in Cancer
Nicotine and its derivatives can interact with nicotinic acetylcholine receptors (nAChRs) expressed on cancer cells, activating downstream signaling pathways that promote cell proliferation, survival, and migration.
nAChR signaling in cancer cell proliferation and survival.
Nicotinic Acid-Induced Vasodilation
The characteristic flushing effect of nicotinic acid is primarily mediated by the activation of the GPR109A receptor on Langerhans cells in the skin, leading to the release of prostaglandins that cause vasodilation.
Mechanism of nicotinic acid-induced vasodilation.
References
- 1. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
Structure-activity relationship of "2-Bromo-4-methyl-nicotinic acid ethyl ester" analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activity
A study by Khalil et al. investigated a series of 2-substituted phenyl derivatives of nicotinic acid for their analgesic and anti-inflammatory activities. The findings from this study provide valuable insights into the SAR of this class of compounds. The core structure explored was 2-(substituted phenylamino)nicotinic acid.
Key Findings:
-
Influence of Phenyl Ring Substitution: The nature and position of substituents on the 2-phenylamino ring significantly impact the analgesic and anti-inflammatory properties.
-
Halogen Substitution: Compounds with a 2-bromophenyl substituent demonstrated notable analgesic and anti-inflammatory effects.[1][2][3][4]
-
Carboxamide Substitution: Replacement of the 2-bromo substituent with a carboxamide group led to a significant decrease in activity, suggesting the importance of the electronic and steric properties of the substituent at this position.[3]
The following table summarizes the quantitative data for selected 2-substituted phenyl nicotinic acid analogs compared to the reference drug, mefenamic acid.
| Compound ID | 2-Phenylamino Substituent | Analgesic Activity (% inhibition in writhing test) | Anti-inflammatory Activity (% inhibition of paw edema) |
| 4a | 2-Bromo | 61.7 ± 4.8 | Significant |
| 4c | 2-Bromo, 4-Methyl | 73.7 ± 6.2 | Significant |
| 4d | 2-Bromo, 5-Nitro | 68.2 ± 5.5 | Significant |
| Mefenamic Acid | - | 72.4 ± 4.6 | Significant |
Data extracted from Khalil et al.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these nicotinic acid analogs are provided below.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This assay evaluates the peripheral analgesic activity of a compound.
-
Animal Model: Male Swiss albino mice are used.
-
Procedure:
-
Mice are divided into control and test groups.
-
The test compounds or reference drug (e.g., mefenamic acid) are administered orally at a specific dose (e.g., 25 mg/kg).[2]
-
After a set period (e.g., 30 minutes), a 1% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
The number of writhes is counted for a specific duration (e.g., 10 minutes).
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a widely used model for assessing acute inflammation.
-
Procedure:
-
The initial volume of the rat's hind paw is measured using a plethysmometer.[7]
-
Test compounds or a reference drug are administered, usually orally or intraperitoneally.[7]
-
After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation and edema.[5][6][7]
-
Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[6][7]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Mean increase in paw volume in control group - Mean increase in paw volume in test group) / Mean increase in paw volume in control group] x 100
TNF-α and IL-6 Inhibition Assay
This in vitro assay measures the effect of compounds on the production of pro-inflammatory cytokines.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) is commonly used.[8]
-
Procedure:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are pre-treated with various concentrations of the test compounds.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the cell culture supernatant is collected.
-
-
Data Analysis: The levels of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][10] The percentage inhibition of cytokine production is calculated by comparing the levels in treated versus untreated (control) cells.
Visualizing the Mechanism and Workflow
To better understand the context of the experimental evaluations, the following diagrams illustrate the inflammatory signaling pathway and a general experimental workflow.
Caption: Inflammatory signaling pathway initiated by stimuli like LPS or carrageenan.
Caption: General experimental workflow for evaluating nicotinic acid analogs.
References
- 1. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
Navigating the Landscape of Kinase Inhibition: A Comparative Guide to IRAK4 Inhibitors Derived from Substituted Nicotinic Acids
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides a comparative analysis of kinase inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with a focus on derivatives synthesized from substituted bromonicotinic acids. While the specific starting material "2-Bromo-4-methyl-nicotinic acid ethyl ester" did not yield publicly available data on derived kinase inhibitors, its isomer, "2-Bromo-6-methylisonicotinic acid," has proven to be a valuable scaffold in the development of potent IRAK4 inhibitors.
This guide will delve into the efficacy of a representative nicotinamide-based IRAK4 inhibitor, comparing its performance with other well-characterized IRAK4 inhibitors possessing different chemical scaffolds. The content is structured to provide a clear overview of their biological activity, supported by experimental data and detailed methodologies, to aid in the informed selection and development of next-generation kinase inhibitors.
Introduction to IRAK4: A Key Player in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] It acts as a critical signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target.[4][5]
Comparative Efficacy of IRAK4 Kinase Inhibitors
To provide a clear comparison, we will evaluate a representative nicotinamide-based IRAK4 inhibitor, hereafter referred to as "Nicotinamide-Derived Inhibitor 1," against two clinical-stage IRAK4 inhibitors with distinct chemical structures: Zimlovisertib (PF-06650833) and Zabedosertib (BAY 1834845).
| Compound | Scaffold | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Nicotinamide-Derived Inhibitor 1 | Nicotinamide | IRAK4 | ~1-10 (representative range) | Biochemical | [3] |
| Zimlovisertib (PF-06650833) | Isoquinoline | IRAK4 | 0.2 | Cell-based | [5][6] |
| IRAK4 | 2.4 | PBMC assay | [6] | ||
| Zabedosertib (BAY 1834845) | Not specified | IRAK4 | 3.55 | Biochemical | [7] |
Note: The IC50 value for "Nicotinamide-Derived Inhibitor 1" is a representative range based on published data for this class of compounds. Specific values for individual compounds within this series can be found in the cited literature.
In-Depth Look at Experimental Protocols
The determination of a kinase inhibitor's potency is reliant on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in this guide.
Biochemical IRAK4 Kinase Inhibition Assay (Example Protocol)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against the IRAK4 enzyme.
Objective: To quantify the in vitro inhibitory activity of a test compound against recombinant human IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)[8]
-
ATP (at a concentration near the Km for IRAK4)
-
Peptide substrate (e.g., Myelin Basic Protein)[9]
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well assay plates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in the kinase buffer to achieve the final desired concentrations in the assay.
-
Reaction Setup: The kinase reaction is typically performed in a 384-well plate. The reaction mixture contains the IRAK4 enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[10]
-
Termination and Detection: The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent such as ADP-Glo™. The luminescent signal generated is proportional to the amount of ADP, which in turn is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assays for IRAK4 Inhibition
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.
Example: Peripheral Blood Mononuclear Cell (PBMC) Assay
-
Cell Isolation: PBMCs are isolated from whole blood.
-
Stimulation: The cells are stimulated with a TLR agonist (e.g., LPS or R848) to activate the IRAK4 pathway.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor before stimulation.
-
Cytokine Measurement: After a set incubation period, the concentration of a downstream cytokine (e.g., IL-6 or TNF-α) in the cell supernatant is measured using an ELISA or a similar immunoassay.
-
IC50 Determination: The IC50 is calculated as the concentration of the inhibitor that causes a 50% reduction in the production of the measured cytokine.
Visualizing the Molecular Landscape
To better understand the context of IRAK4 inhibition and the experimental processes involved, the following diagrams are provided.
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
Caption: General experimental workflow for a kinase inhibition assay.
Conclusion
The development of kinase inhibitors from substituted nicotinic acid scaffolds, particularly those targeting IRAK4, represents a promising avenue for the treatment of inflammatory and autoimmune diseases. While direct derivatives of "this compound" are not yet prominent in the literature, the success of inhibitors derived from its "6-methyl" isomer underscores the potential of this chemical class. The data presented in this guide highlights the potent and selective nature of these compounds. As research progresses, further optimization of these scaffolds and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of even more effective and safer therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to Catalysts in the Synthesis of 2-Bromo-4-methyl-nicotinic Acid Ethyl Ester
For researchers and professionals in drug development and chemical synthesis, the efficient production of intermediates like 2-Bromo-4-methyl-nicotinic acid ethyl ester is of paramount importance. The choice of catalyst for the esterification of the parent carboxylic acid is a critical factor that can significantly influence reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of two catalytic systems for this synthesis: a traditional strong acid catalyst (Sulfuric Acid) and a dual system employing a strong acid with a phase transfer catalyst (Sulfuric Acid and BTEAC).
Performance Comparison of Catalytic Systems
The following table summarizes the key performance metrics for the synthesis of this compound using two different catalytic methods, based on typical results for the esterification of nicotinic acid derivatives.
| Parameter | Catalyst System A: Sulfuric Acid | Catalyst System B: Sulfuric Acid + BTEAC |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Concentrated Sulfuric Acid (H₂SO₄) + Benzyltriethylammonium Chloride (BTEAC) |
| Catalyst Loading | 5-10 mol% | H₂SO₄: 5 mol%, BTEAC: 2 mol% |
| Solvent | Excess Ethanol | Toluene and Ethanol |
| Reaction Temperature | 78-85 °C (Reflux) | 100-110 °C (Reflux with water removal) |
| Reaction Time | 6-12 hours | 4-6 hours |
| Yield | 75-85% | 85-95% |
| Purity (post-workup) | 95-98% | >98% |
| Key Advantages | Low cost, readily available catalyst. | Higher yield, shorter reaction time, potentially purer product. |
| Key Disadvantages | Longer reaction times, potential for side reactions at higher temperatures. | Higher cost due to the phase transfer catalyst, requires azeotropic removal of water. |
Experimental Protocols
Catalyst System A: Sulfuric Acid Catalyzed Esterification (Fischer Esterification)
This method represents a classic approach to ester synthesis, relying on a strong protic acid to catalyze the reaction between a carboxylic acid and an alcohol.[1][2][3]
Materials:
-
2-Bromo-4-methyl-nicotinic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-4-methyl-nicotinic acid (1.0 eq).
-
Add an excess of anhydrous ethanol to act as both reactant and solvent.
-
Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield pure this compound.
Catalyst System B: Sulfuric Acid with Phase Transfer Catalyst (BTEAC)
This enhanced method utilizes a phase transfer catalyst to facilitate the movement of reactants between phases, often leading to faster and more efficient reactions.[4]
Materials:
-
2-Bromo-4-methyl-nicotinic acid
-
Anhydrous Ethanol
-
Toluene
-
Concentrated Sulfuric Acid
-
Benzyltriethylammonium Chloride (BTEAC)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 2-Bromo-4-methyl-nicotinic acid (1.0 eq), toluene, and anhydrous ethanol (1.5-2.0 eq).
-
Add concentrated sulfuric acid (0.05 eq) and BTEAC (0.02 eq) to the mixture.
-
Heat the reaction mixture to reflux. Water generated during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation to obtain pure this compound.
Visualizing the Process
To better understand the experimental flow and the comparative logic, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical comparison of the two catalytic systems for the esterification reaction.
References
Comparative Guide for Purity Validation of 2-Bromo-4-methyl-nicotinic acid ethyl ester by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2-Bromo-4-methyl-nicotinic acid ethyl ester, a key intermediate in pharmaceutical synthesis. The information presented herein is based on established analytical principles and data from analogous compounds, offering a framework for robust quality control.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of final product safety and efficacy. This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Therefore, a reliable and validated analytical method for determining its purity is paramount. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[1] This guide outlines a detailed HPLC method for the purity validation of this compound and compares its performance with alternative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a robust HPLC method for the separation and quantification of this compound and its potential process-related impurities.
2.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL. |
| Standard Preparation | Prepare a reference standard of this compound of known purity at the same concentration as the sample. |
2.1.2. Method Validation Parameters
To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[2][3]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][4] This can be demonstrated by spiking the sample with potential impurities and observing their separation from the main peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][5] A minimum of five concentration levels should be prepared, and the correlation coefficient (r²) should be ≥0.999.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3] This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is expressed as the relative standard deviation (RSD) of a series of measurements.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Alternative Analytical Techniques
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be particularly useful for identifying potential impurities based on their mass spectra.
-
Sample Preparation: Derivatization may be necessary to increase the volatility of the analyte and impurities.
-
GC Conditions: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used. The oven temperature is programmed to ramp up to achieve separation.
-
MS Detection: Electron ionization (EI) is commonly used to generate mass spectra, which can be compared to spectral libraries for compound identification.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity.
-
Sample Preparation: A known amount of the sample is dissolved in a deuterated solvent containing an internal standard of known purity.
-
Data Acquisition: High-field NMR spectrometers provide the necessary resolution for accurate integration of signals.
-
Purity Calculation: The purity of the analyte is determined by comparing the integral of a characteristic signal of the analyte to that of the internal standard.
2.2.3. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.
-
Principle: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Purity Assessment: The experimentally determined elemental composition is compared with the theoretical values for the pure compound. A close match (typically within ±0.4%) indicates high purity.[2][5]
Data Presentation and Comparison
The following tables summarize the expected performance of each analytical technique for the purity validation of this compound.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Feature | HPLC | GC-MS | NMR Spectroscopy | Elemental Analysis |
| Principle | Differential partitioning between mobile and stationary phases | Separation based on volatility and mass-to-charge ratio | Nuclear spin transitions in a magnetic field | Combustion and detection of elemental composition |
| Primary Use | Quantification of known and unknown impurities | Identification and quantification of volatile impurities | Structural elucidation and absolute quantification | Confirmation of elemental composition and purity |
| Selectivity | High | Very High | High (for structural isomers) | Low (for isomers) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) | Low (mg range) |
| Quantification | Excellent (with reference standards) | Good (with reference standards) | Excellent (absolute quantification with internal standard) | Good (for overall purity) |
| Throughput | High | Moderate | Low | Moderate |
Table 2: Potential Impurities in the Synthesis of this compound
Based on a likely synthesis pathway involving the esterification of 2-bromo-4-methyl-nicotinic acid, which in turn can be synthesized by bromination of 4-methyl-nicotinic acid, the following impurities could be present:
| Potential Impurity | Origin |
| 2-Bromo-4-methyl-nicotinic acid | Incomplete esterification |
| 4-Methyl-nicotinic acid ethyl ester | Incomplete bromination of the starting material |
| Dibromo-4-methyl-nicotinic acid ethyl ester | Over-bromination |
| Residual Solvents (e.g., Ethanol, Toluene) | From reaction and purification steps |
| Unreacted Brominating Agent (e.g., N-Bromosuccinimide) | From the bromination step |
Mandatory Visualizations
Caption: Workflow for HPLC Purity Validation.
Caption: Comparison of Analytical Techniques.
Conclusion
For the routine quality control and purity validation of this compound, HPLC stands out as the method of choice due to its high throughput, excellent quantitative capabilities, and high resolving power for separating closely related impurities. While GC-MS is superior for identifying volatile impurities and NMR provides detailed structural information and the potential for absolute quantification, their lower throughput makes them more suitable for investigational or confirmatory purposes. Elemental analysis serves as a valuable, albeit less specific, tool for confirming the overall purity and elemental composition of the synthesized compound. A combination of these techniques, with HPLC as the primary method, provides a robust and comprehensive strategy for ensuring the quality of this compound in a drug development setting.
References
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. azom.com [azom.com]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking "2-Bromo-4-methyl-nicotinic acid ethyl ester" synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies for "2-Bromo-4-methyl-nicotinic acid ethyl ester," a key building block in pharmaceutical and agrochemical research. The following sections detail various synthetic routes, supported by experimental data, to assist researchers in selecting the most effective method for their specific needs.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its versatile structure allows for further functionalization, making it a valuable intermediate in the synthesis of complex bioactive molecules. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide benchmarks the primary synthetic routes, providing quantitative data and detailed experimental protocols.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through several distinct pathways. The most common strategies involve either the early introduction of the bromine atom followed by esterification, or the construction of the substituted pyridine ring with subsequent functionalization. Below is a summary of key performance indicators for the most relevant synthetic methods.
| Method | Key Steps | Typical Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Method 1: Sandmeyer Reaction and Esterification | 1. Diazotization of 2-amino-4-methylnicotinic acid 2. Sandmeyer bromination 3. Fischer esterification | ~60-70% (overall) | >95% | 2-3 days | Readily available starting materials, reliable reactions | Multi-step process, use of corrosive and hazardous reagents |
| Method 2: From 4-Hydroxy-6-methylnicotinic Acid (Analogous Synthesis) | 1. Esterification 2. Bromination with POBr₃ | ~72% (overall)[1] | High | 1-2 days | Good overall yield in a two-step sequence | Requires a specific starting material, POBr₃ is hazardous |
| Method 3: Esterification of Bromo-Nicotinic Acid (Analogous Synthesis) | 1. Esterification of 5-bromo-2-methyl-nicotinic acid with a phase transfer catalyst | 82.6% | High | < 1 day | High yield, shorter reaction time | Requires the specific bromo-nicotinic acid precursor |
Experimental Protocols
Method 1: Sandmeyer Reaction followed by Fischer Esterification (Proposed)
This method is a well-established route for the synthesis of 2-halopyridines.
Step 1: Synthesis of 2-Bromo-4-methylnicotinic acid
-
Materials: 2-Amino-4-methylnicotinic acid, Hydrobromic acid (48%), Sodium nitrite, Ice.
-
Procedure:
-
Dissolve 2-amino-4-methylnicotinic acid (1 equivalent) in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution, controlling the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and collect the precipitated 2-bromo-4-methylnicotinic acid by filtration. Wash with cold water and dry.
-
Step 2: Fischer Esterification to Ethyl 2-Bromo-4-methylnicotinate
-
Materials: 2-Bromo-4-methylnicotinic acid, Ethanol, Concentrated Sulfuric Acid.
-
Procedure:
-
Suspend 2-bromo-4-methylnicotinic acid (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
-
Method 2: Synthesis of a Structural Analog: Methyl 4-bromo-6-methylnicotinate[1]
This method demonstrates a high-yielding synthesis of a closely related bromo-methyl-nicotinate ester.
Step 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate
-
Materials: 4-hydroxy-6-methylnicotinic acid, Dichloromethane (DCM), Methanol (MeOH), EDCI, DMAP.
-
Procedure:
-
To a solution of 4-hydroxy-6-methylnicotinic acid (200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (220 mmol) and DMAP (10.00 mmol) at room temperature.
-
Stir the solution under reflux conditions until the starting material is completely consumed as monitored by TLC.
-
Concentrate the mixture on a rotary evaporator.
-
Purify the residue by silica gel column chromatography (DCM/MeOH = 20:1) to yield methyl 4-hydroxy-6-methylnicotinate (Yield: 88%).[1]
-
Step 2: Synthesis of Methyl 4-bromo-6-methylnicotinate
-
Materials: Methyl 4-hydroxy-6-methylnicotinate, Dichloromethane (DCM), POBr₃, Saturated NaHCO₃ solution.
-
Procedure:
-
To a solution of methyl 4-hydroxy-6-methylnicotinate (150 mmol) in DCM (150 mL) at 0 °C, add POBr₃ (225 mmol) in five portions.
-
Stir the solution at 35 °C until the starting material has completely disappeared (monitored by TLC).
-
Concentrate the reaction mixture on a rotary evaporator and cool to 0 °C.
-
Carefully add ethanol and then saturated NaHCO₃ aqueous solution dropwise until gas evolution ceases.
-
Wash the mixture with brine three times (80 mL x 3).
-
Dry the combined organic layers over MgSO₄ and concentrate on a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (PE/EA = 4:1) to yield methyl 4-bromo-6-methylnicotinate as a yellow solid (Yield: 82%).[1]
-
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the synthesis of this compound.
References
Comparative Cross-Reactivity Analysis of 2-Bromo-4-methyl-nicotinic acid ethyl ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of derivatives of 2-Bromo-4-methyl-nicotinic acid ethyl ester. Due to the limited publicly available data on this specific molecule, this guide draws upon published research on structurally related nicotinic acid derivatives to provide insights into potential biological activities and off-target effects. The information presented herein is intended to guide researchers in designing and interpreting cross-reactivity studies for novel nicotinic acid-based compounds.
Introduction to Nicotinic Acid Derivatives and Cross-Reactivity
Nicotinic acid, a form of vitamin B3, and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. They are known to interact with various biological targets, including nicotinic acetylcholine receptors (nAChRs) and enzymes involved in inflammatory pathways.[1][2][3] Understanding the cross-reactivity of these derivatives is crucial in drug development to assess their selectivity, predict potential side effects, and identify new therapeutic applications.
This guide focuses on two key areas of cross-reactivity for nicotinic acid derivatives: interaction with nAChRs and anti-inflammatory activity.
Comparative Biological Activity
Table 1: Comparative Biological Activity of Selected Nicotinic Acid Derivatives
| Compound/Derivative | Target/Assay | Activity (IC50/Ki/Inhibition %) | Reference Compound | Reference |
| Nicotine | nAChR (α3β4) | Ki: 0.2 µM | - | [4] |
| Cytisine | nAChR (α3β4) | Ki: 0.4 µM | - | [4] |
| D-tubocurarine | nAChR (α3β4) | Ki: 0.4 µM | - | [4] |
| 2-Substituted Phenyl Nicotinic Acid Analogs | Carrageenan-induced paw edema | Edema inhibition up to 62.2% | Mefenamic Acid | [5] |
| Acylhydrazone derivatives of Nicotinic Acid | Staphylococcus epidermidis ATCC 12228 | MIC: 1.95–15.62 µg/mL | - | [6] |
| Methanolic Extract of Centella asiatica | HRBC Membrane Stabilization | 94.97% stabilization at 2000 µg/ml | Diclofenac Sodium | [7] |
| Magnolia champaca Chloroform Fraction | Egg Albumin Denaturation | 65.82 ± 3.52% inhibition | Acetylsalicylic Acid | [8] |
Experimental Protocols
Accurate assessment of cross-reactivity relies on standardized and robust experimental protocols. The following sections detail common in vitro assays used to evaluate the biological activity of nicotinic acid derivatives.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor subtype.[4][9]
Protocol: [³H]-Epibatidine Competition Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the desired nAChR subtype (e.g., α3β4).
-
Harvest the cells and homogenize them in an appropriate buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations.
-
Total Binding: Add membrane preparation, [³H]-epibatidine (a high-affinity nAChR ligand), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [³H]-epibatidine, and a high concentration of a known nAChR agonist/antagonist (e.g., nicotine) to saturate the receptors.
-
Competitor Binding: Add membrane preparation, [³H]-epibatidine, and the test compound at a range of concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro Anti-inflammatory Assays
Simple and rapid in vitro assays can be used to screen for potential anti-inflammatory activity by measuring the stabilization of proteins and cell membranes.[7][10][11][12]
Protocol: Inhibition of Albumin Denaturation Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of phosphate-buffered saline (PBS) at pH 6.4.
-
Add 2 mL of the test compound at various concentrations. A standard anti-inflammatory drug (e.g., acetylsalicylic acid) should be used as a positive control.
-
A control sample should be prepared with distilled water instead of the test compound.
-
-
Incubation and Heating:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat the mixtures at 70°C for 5 minutes to induce protein denaturation.
-
-
Measurement:
-
After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
-
Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
HRBC Suspension Preparation:
-
Collect fresh human blood and mix it with an equal volume of Alsever's solution.
-
Centrifuge the blood and wash the packed red blood cells with isosaline.
-
Prepare a 10% v/v suspension of the washed HRBCs in isosaline.
-
-
Assay Procedure (Heat-Induced Hemolysis):
-
Prepare reaction mixtures containing the HRBC suspension and the test compound at various concentrations. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
-
A control sample contains the HRBC suspension with a vehicle (e.g., distilled water).
-
Incubate all samples at 56°C for 30 minutes in a water bath.
-
Cool the samples and centrifuge.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
-
Calculation:
-
Calculate the percentage of membrane stabilization (inhibition of hemolysis) using the following formula: % Protection = 100 - [ (Absorbance of Test Sample / Absorbance of Control) x 100 ]
-
Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the in vitro anti-inflammatory assays.
Caption: Workflow for in vitro anti-inflammatory assays.
Structure-Activity Relationships and Signaling Pathways
The biological activity of nicotinic acid derivatives is highly dependent on their substitution patterns. For instance, the nature and position of substituents on the pyridine ring can significantly influence their affinity for different nAChR subtypes and their anti-inflammatory potency.[5][13]
The diagram below illustrates a generalized signaling pathway that can be modulated by nicotinic acid derivatives, leading to anti-inflammatory effects. The binding of these compounds to specific receptors can trigger downstream signaling cascades that ultimately regulate the expression of inflammatory mediators.
Caption: Generalized anti-inflammatory signaling pathway.
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound derivatives. While direct experimental data for this specific compound series is limited, the provided protocols and comparative data for related nicotinic acid derivatives offer a valuable starting point for researchers. A thorough investigation of the structure-activity relationships and cross-reactivity profiles is essential for the successful development of safe and effective therapeutic agents based on the nicotinic acid scaffold. It is recommended that researchers perform comprehensive in vitro and in vivo studies to characterize the specific biological activities of their novel compounds.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de [springermedizin.de]
- 12. d-nb.info [d-nb.info]
- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-methyl-nicotinic acid ethyl ester: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4-methyl-nicotinic acid ethyl ester (CAS No. 65996-17-0), a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and regulatory compliance.
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner. Do not dispose of this chemical down the drain or in regular trash.
Pre-Disposal and Storage Procedures
Proper handling and storage are critical first steps in the disposal process. All personnel must be trained on the appropriate procedures for managing hazardous waste.
-
Personal Protective Equipment (PPE): Before handling the chemical, always wear appropriate PPE, including gloves, protective clothing, and eye/face protection.[1]
-
Segregation: Store this compound waste separately from non-halogenated organic wastes.[2][3] This is crucial as the disposal methods and costs for halogenated compounds differ significantly. Keep it segregated from incompatible materials such as strong oxidizing agents.
-
Waste Container: Use a designated, compatible, and properly sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][5]
-
Storage Area: Waste containers should be stored in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3][4] Ensure secondary containment for liquid waste to prevent spills.
Disposal of Unused or Surplus Product
For surplus and non-recyclable this compound, the recommended course of action is to offer it to a licensed disposal company.[1]
| Action | Procedure |
| Waste Collection | Accumulate waste in a designated, labeled, and sealed container. |
| Engage Disposal Service | Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. |
| Documentation | Maintain a record of the waste generated, including the chemical name and quantity. |
| Handover | Follow the instructions provided by the disposal service for the safe handover of the waste. |
Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
| Action | Procedure |
| Triple Rinsing | Rinse the container three times with a suitable solvent that can dissolve the chemical residue. The rinsate must be collected and disposed of as hazardous chemical waste.[6][7][8] |
| Container Preparation | After triple rinsing and allowing the container to dry, deface or remove the original label. Mark the container as "EMPTY".[7][8][9] |
| Final Disposal | Dispose of the decontaminated container in accordance with your institution's guidelines for solid waste. |
| Contaminated Packaging | Dispose of contaminated packaging as unused product by handing it over to a licensed professional waste disposal service.[1] |
Spill Management
In the event of a spill, the cleanup materials will be contaminated and must be disposed of as hazardous waste.
| Action | Procedure |
| Containment | Contain the spill using an inert absorbent material. |
| Collection | Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container. |
| Disposal | Arrange for the disposal of the contaminated cleanup materials through a licensed waste disposal service. |
Experimental Protocols
Currently, there are no cited experimental protocols that require detailed methodologies in the context of disposal. The standard procedure is to engage a professional service.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Empty Container Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. docs.gato.txst.edu [docs.gato.txst.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling 2-Bromo-4-methyl-nicotinic acid ethyl ester
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 2-Bromo-4-methyl-nicotinic acid ethyl ester (CAS No. 65996-17-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), proper handling protocols, and waste disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1][2]
To mitigate these risks, a comprehensive personal protective equipment plan is mandatory.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][3] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[3][4] | Prevents skin contact, which can lead to irritation. It is important to consult the glove manufacturer's compatibility charts for specific breakthrough times.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
Operational and Disposal Plans
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for safely handling this compound.
Experimental Protocols
Handling Protocol:
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and the work area is clear of clutter.[3] All necessary equipment and reagents should be placed within the fume hood.
-
Personal Protective Equipment: Always wear the recommended PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3][5]
-
Chemical Transfer: Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize the risk of spills.
-
Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[3]
-
Avoid Inhalation and Contact: Do not directly smell the chemical.[4] Avoid all contact with skin, eyes, and clothing.[2]
Spill Response:
-
Small Spills: For small spills, absorb the material with an inert substance such as vermiculite or sand.[5] Place the absorbed material into a sealed, labeled container for disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency spill cleanup procedures.
Disposal Plan:
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3]
-
Waste Collection: Collect all waste, including contaminated consumables and rinsate from glassware, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste in accordance with your institution's hazardous waste disposal procedures. Contact a licensed professional waste disposal service.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][6] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][6] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
